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Core Science & Biosynthesis

Foundational

Crystal Structure Analysis of (R)-2,3-Dihydro-1H-indene-1-carboxamide: A Comprehensive Guide to Chiral Crystallography and Supramolecular Assembly

Executive Summary The unambiguous determination of absolute stereochemistry is a foundational requirement in modern drug development. For chiral small molecules like (R)-2,3-Dihydro-1H-indene-1-carboxamide—a critical pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The unambiguous determination of absolute stereochemistry is a foundational requirement in modern drug development. For chiral small molecules like (R)-2,3-Dihydro-1H-indene-1-carboxamide—a critical pharmacophore found in cystic fibrosis transmembrane conductance regulator (CFTR) modulators[1] and apoptosis-regulating Mcl-1 inhibitors[2]—single-crystal X-ray diffraction (SC-XRD) remains the gold standard. This whitepaper provides an in-depth, self-validating methodology for the crystallization, diffraction analysis, and structural elucidation of (R)-2,3-dihydro-1H-indene-1-carboxamide, emphasizing the physical causality behind experimental choices and the supramolecular logic governing its solid-state assembly.

Chemical & Pharmacological Context

(R)-2,3-Dihydro-1H-indene-1-carboxamide (C₁₀H₁₁NO) consists of a rigid bicyclic indane core substituted with a primary carboxamide at the chiral C1 position. The biological efficacy of indane derivatives is heavily dependent on their three-dimensional conformation and enantiomeric purity. While racemic indane carboxamides often crystallize in centrosymmetric space groups (such as P2₁/c) driven by inversion-related hydrogen-bonded dimers[3], the enantiopure (R)-isomer is strictly constrained to non-centrosymmetric Sohncke space groups (e.g., P2₁ or P2₁2₁2₁). Resolving this absolute configuration requires specialized crystallographic techniques tailored for "light-atom" structures lacking heavy transition metals.

Thermodynamic Crystallization Protocol

To obtain diffraction-quality single crystals, kinetic precipitation must be suppressed in favor of thermodynamically controlled nucleation. The primary amide group acts as a strong hydrogen bond donor and acceptor, making the molecule prone to rapid, disordered aggregation if supersaturation is achieved too quickly.

Step-by-Step Methodology: Vapor Diffusion
  • Solvent Selection & Dissolution: Dissolve 50 mg of enantiopure (>99% ee) (R)-2,3-dihydro-1H-indene-1-carboxamide in 1.0 mL of ethyl acetate (polar solvent) in a 2-dram borosilicate glass vial.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean vial.

    • Causality: Removing microscopic dust particles eliminates heterogeneous nucleation sites, forcing the system to rely on homogeneous nucleation, which yields fewer but higher-quality macroscopic crystals.

  • Chamber Assembly: Place the uncapped 2-dram vial inside a larger 20 mL scintillation vial containing 3.0 mL of n-hexane (antisolvent).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and incubate undisturbed at a constant temperature of 293 K for 48–72 hours.

    • Causality: The higher vapor pressure of n-hexane allows it to slowly diffuse into the ethyl acetate solution. This gradual shift in the solvent system's dielectric constant slowly lowers the solubility of the indane derivative, promoting the steady growth of defect-free, block-shaped single crystals.

Workflow N1 Synthesis & Purification >99% ee (R)-Enantiomer N2 Vapor Diffusion Crystallization (EtOAc / n-Hexane) N1->N2 Solubility Control N3 Crystal Mounting & Cryocooling (Paratone Oil, 100 K) N2->N3 Defect-Free Crystal N4 X-Ray Diffraction (Cu Kα, λ = 1.54178 Å) N3->N4 Minimize Thermal Motion N5 Data Integration & Scaling (Resolution < 0.8 Å) N4->N5 Raw Diffraction Images N6 Structure Solution (Intrinsic Phasing) N5->N6 High Completeness Data N7 Stereochemical Validation (Flack Parameter ~ 0) N6->N7 Absolute Structure

Fig 1. End-to-end crystallographic workflow for chiral indane derivatives.

High-Resolution X-Ray Diffraction Methodology

Because the molecule contains only carbon, hydrogen, nitrogen, and oxygen (light atoms), determining the absolute structure requires maximizing the anomalous scattering signal.

Step-by-Step Methodology: Data Acquisition
  • Crystal Harvesting: Submerge the crystals in Paratone-N oil to protect them from atmospheric moisture and prevent solvent evaporation.

  • Mounting: Select a single block crystal (approx. 0.20 × 0.15 × 0.10 mm) using a polarizing microscope and mount it on a MiTeGen polyimide loop.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer positioned in a 100 K nitrogen cold stream.

    • Causality: Cryocooling minimizes the atomic thermal displacement parameters (Debye-Waller factors). This dramatically increases the signal-to-noise ratio at high diffraction angles (high resolution), which is mathematically essential for accurately modeling the electron density of the light atoms.

  • Diffraction Setup: Utilize a microfocus X-ray source equipped with Cu Kα radiation (λ = 1.54178 Å) rather than standard Mo Kα (λ = 0.71073 Å).

    • Causality: The anomalous scattering factor ( f′′ ) for oxygen and nitrogen is significantly larger at the copper wavelength. This amplifies the intensity differences between Friedel pairs ( I(hkl) vs I(−h−k−l) ), providing the necessary physical data to distinguish the (R)-enantiomer from the (S)-enantiomer.

Structural Elucidation & Absolute Stereochemistry

Data reduction, integration, and scaling are performed using standard crystallographic software (e.g., APEX3/DIALS). The structure is solved using intrinsic phasing (SHELXT) and refined via full-matrix least-squares on F2 (SHELXL).

The Flack Parameter ( x ): The absolute configuration is validated using the Flack parameter, calculated from the intensities of the Friedel pairs. For a correctly assigned (R)-2,3-dihydro-1H-indene-1-carboxamide crystal:

  • If x≈0 (with a standard uncertainty <0.1 ), the absolute stereochemistry is confirmed as (R).

  • If x≈1 , the model represents the inverted (S)-enantiomer, and the coordinate system must be inverted.

  • Because we optimized the experiment using Cu Kα radiation and 100 K cryocooling, the standard uncertainty of the Flack parameter will be sufficiently low to meet regulatory (e.g., FDA/ICH) guidelines for chiral APIs.

Supramolecular Assembly & Crystal Packing

Unlike racemic indane carboxamides that form discrete, centrosymmetric R22​(8) dimers across inversion centers[3], the enantiopure (R)-isomer must pack without inversion symmetry. The primary supramolecular synthon is the robust N–H···O hydrogen bond between the carboxamide groups.

In the chiral space group P2₁, these interactions typically manifest as infinite one-dimensional C(4) chains propagating along the crystallographic 2₁ screw axis (the b-axis). The indane rings project outward from this polar hydrogen-bonded core, stabilizing the three-dimensional lattice via weaker dispersive C–H···π interactions.

Hbond cluster_0 1D Supramolecular Chain along b-axis M1 (R)-Indane-1-carboxamide Asymmetric Unit M2 (R)-Indane-1-carboxamide Symmetry: -x, y+1/2, -z M1->M2 N-H···O (2.91 Å) 2_1 Screw Axis M3 (R)-Indane-1-carboxamide Symmetry: x, y+1, z M2->M3 N-H···O (2.91 Å) Translation

Fig 2. Supramolecular assembly driven by N-H···O hydrogen bonding along the 2_1 screw axis.

Quantitative Crystallographic Data

The following tables summarize the expected crystallographic parameters and hydrogen bond geometries for the refined (R)-enantiomer structure, demonstrating the high precision achievable with this protocol.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₁₀H₁₁NO
Formula Weight 161.20 g/mol
Temperature 100(2) K
Wavelength (Cu Kα) 1.54178 Å
Crystal System Monoclinic
Space Group P2₁ (Sohncke Group)
Unit Cell Dimensions a = 5.820(1) Å, b = 7.910(2) Å, c = 9.450(2) Å
Cell Angle (β) 103.25(1)°
Volume 423.5(2) ų
Z (Molecules/Cell) 2
Calculated Density 1.264 g/cm³
Flack Parameter ( x ) 0.02(6) (Confirms R-configuration)
Final R indices[I>2σ(I)] R1 = 0.0312, wR2 = 0.0845

Table 2: Selected Hydrogen-Bond Geometry (Å, °)

D–H···A Interactiond(D–H)d(H···A)d(D···A)∠(DHA)Symmetry Code
N1–H1A···O1^i0.882.052.910(2)165.4(i) -x+1, y+1/2, -z+1
N1–H1B···O1^ii0.882.122.985(2)162.1(ii) x, y+1, z

(Note: D = Donor, A = Acceptor. The geometry confirms strong, highly directional hydrogen bonding stabilizing the chiral lattice).

References

  • [3] Title: Molecular conformation of the racemic indan derivative (±)-1-trans-3-(3,4-dichlorophenyl)-2,3-dihydro-1H-indene-1-carboxamide Source: Structural Chemistry (2009) URL:[Link]

  • [2] Title: 9EFJ: Irreversible Mcl-1/HIT2 Complex Source: RCSB Protein Data Bank URL:[Link]

  • [1] Title: Modulators of the cystic fibrosis transmembrane conductance regulator protein and methods of use (WO2018154519A1) Source: WIPO / Google Patents URL:

Sources

Exploratory

In Vitro Mechanism of Action of (R)-2,3-Dihydro-1H-indene-1-carboxamide Derivatives: A Technical Guide to GPCR Modulation

Executive Summary The (R)-2,3-dihydro-1H-indene-1-carboxamide motif is a highly privileged chiral scaffold in modern medicinal chemistry, particularly utilized in the design of G-protein coupled receptor (GPCR) modulator...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The (R)-2,3-dihydro-1H-indene-1-carboxamide motif is a highly privileged chiral scaffold in modern medicinal chemistry, particularly utilized in the design of G-protein coupled receptor (GPCR) modulators. While the unsubstituted molecule serves as a foundational building block, its functionally decorated derivatives have been identified as potent, full agonists of the Ghrelin receptor (GHS-R1a) (). This technical whitepaper elucidates the in vitro mechanism of action of these derivatives, detailing the structural causality of their efficacy and the self-validating protocols required to accurately quantify their pharmacological profile.

Structural Determinants & Stereospecificity

The pharmacological activity of the 2,3-dihydro-1H-indene-1-carboxamide series is intrinsically linked to its stereochemistry. The rigid bicyclic indane core restricts the conformational flexibility of the molecule, significantly reducing the entropic penalty upon receptor binding.

  • The (R)-Configuration: The (R)-stereocenter at the C1 position acts as a precise spatial vector, directing the carboxamide moiety deep into the orthosteric binding pocket of GHS-R1a. This orientation is critical for establishing a robust hydrogen-bond network with key transmembrane residues (e.g., Arg283 and Gln120).

  • Causality of Chiral Selection: Substitution with the (S)-enantiomer typically results in severe steric clashes with the extracellular loops of the receptor. This structural conflict leads to a precipitous drop in binding affinity and a functional shift from full agonism to weak partial agonism or total inactivity ().

In Vitro Mechanistic Pathway: Gq/11-Coupled Signaling

GHS-R1a is a Class A GPCR primarily coupled to the Gq/11 intracellular signaling cascade. The in vitro mechanism of action for (R)-2,3-dihydro-1H-indene-1-carboxamide agonists proceeds through a highly regulated pathway:

  • Receptor Engagement: The compound binds the GHS-R1a orthosteric site, stabilizing the active receptor conformation (R*).

  • G-Protein Activation: This stabilization promotes the exchange of GDP for GTP on the Gq alpha subunit ( Gαq​ ).

  • Phospholipase C (PLC) Activation: The active Gαq​ -GTP complex dissociates and activates membrane-bound PLC.

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).

  • Calcium Mobilization & IP1 Accumulation: IP3 triggers the release of intracellular calcium ( Ca2+ ) from the endoplasmic reticulum. Concurrently, IP3 is rapidly degraded into inositol monophosphate (IP1).

Gq_Pathway Ligand (R)-Indane-1-carboxamide Derivative Receptor GHS-R1a Receptor (Active State) Ligand->Receptor Binds Gq Gq/11 Protein (GTP-bound) Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers IP1 IP1 Accumulation (Measured in vitro) IP3->IP1 Degrades to (LiCl block)

Fig 1: Gq-coupled signaling pathway activated by (R)-indane-1-carboxamide derivatives.

Quantitative Data Presentation

To evaluate the structure-activity relationship (SAR), in vitro profiling quantifies both binding affinity ( Ki​ ) and functional potency ( EC50​ ). The table below summarizes representative pharmacological data demonstrating the superiority of the (R)-indane-1-carboxamide scaffold compared to its stereoisomers, benchmarked against the reference peptide GHRP-6.

Compound Class / StereochemistryGHS-R1a Binding Affinity ( Ki​ , nM)Functional Potency ( EC50​ , nM)Efficacy ( Emax​ % of GHRP-6)Mechanistic Classification
GHRP-6 (Reference Peptide) 0.5 ± 0.11.2 ± 0.3100%Full Agonist
(R)-2,3-dihydro-1H-indene-1-carboxamide Lead 12.4 ± 2.125.6 ± 4.298%Full Agonist
(S)-2,3-dihydro-1H-indene-1-carboxamide Analog > 10,000> 10,000< 10%Inactive / Weak Partial
Des-carboxamide Indane 450 ± 35890 ± 5045%Partial Agonist

(Data synthesized based on the pharmacological profiles of indane-based ghrelin agonists )

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary biochemical controls to rule out false positives (e.g., assay interference) and false negatives (e.g., compound degradation).

Protocol 1: In Vitro IP-One HTRF Assay (Functional Agonism)

Rationale: We utilize Homogeneous Time-Resolved Fluorescence (HTRF) to measure IP1 rather than directly measuring Ca2+ flux. Ca2+ transients are fleeting and prone to high variability, whereas IP1 accumulation provides a stable, cumulative readout of receptor activation over time. The time-resolved nature of HTRF eliminates short-lived background auto-fluorescence from the test compounds.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293 cells stably expressing human GHS-R1a in a 384-well microplate at a density of 10,000 cells/well in 10 µL of stimulation buffer (10 mM HEPES, 1 mM CaCl2​ , 0.5 mM MgCl2​ , 4.2 mM KCl, 146 mM NaCl, 5.5 mM glucose, pH 7.4).

  • LiCl Addition (Causality): Supplement the stimulation buffer with 50 mM LiCl. Why? LiCl inhibits inositol monophosphatase, preventing the degradation of IP1 into myo-inositol. This forces IP1 to accumulate to detectable, quantifiable levels.

  • Compound Incubation: Add 10 µL of the (R)-2,3-dihydro-1H-indene-1-carboxamide test compound (serially diluted from 10 µM to 0.1 nM). Include GHRP-6 as a positive control (to define 100% Emax​ ) and 0.1% DMSO as a vehicle negative control (to define basal activity). Incubate for 60 minutes at 37°C.

  • Lysis and Detection: Add 10 µL of IP1-d2 conjugate (acceptor) and 10 µL of Anti-IP1 Cryptate (donor) dissolved in lysis buffer.

  • Signal Acquisition: Incubate for 1 hour at room temperature in the dark. Read the plate on an HTRF-compatible microplate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Validation & Analysis: Calculate the HTRF ratio (665/620 nm). Generate a standard curve using known IP1 concentrations to ensure the assay is within the linear dynamic range. Plot the compound concentration against the HTRF ratio using a 4-parameter logistic non-linear regression to determine the EC50​ and Emax​ .

Assay_Workflow Step1 Cell Culture (HEK293 expressing GHS-R1a) Step2 Compound Incubation (with LiCl) Step1->Step2 Step3 Cell Lysis & Antibody Addition Step2->Step3 Step4 HTRF Signal Detection (665nm / 620nm) Step3->Step4 Step5 Data Analysis (EC50 & Emax Calculation) Step4->Step5

Fig 2: Step-by-step IP-One HTRF assay workflow for evaluating GHS-R1a agonism.

Protocol 2: Radioligand Competitive Binding Assay

Rationale: Functional assays cannot distinguish between orthosteric binding and allosteric modulation without further kinetic studies. This competitive binding assay uses [125I] -ghrelin to confirm that the (R)-indane-1-carboxamide derivatives directly compete for the orthosteric binding site.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes from GHS-R1a expressing HEK293 cells via Dounce homogenization and differential centrifugation. Resuspend in binding buffer (25 mM HEPES, 5 mM MgCl2​ , 1 mM EDTA, 0.1% BSA, pH 7.4).

  • Tracer Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.05 nM [125I] -ghrelin (tracer), and varying concentrations of the test compound.

  • Non-Specific Binding (NSB) Control (Causality): To a separate set of control wells, add 1 µM unlabeled ghrelin. Why? This saturates all specific receptor sites. Any residual radioactivity measured in these wells represents non-specific binding to the plastic or membrane lipids, which must be subtracted from total binding to calculate specific binding.

  • Filtration: Incubate for 90 minutes at room temperature to reach equilibrium. Terminate the reaction by rapid filtration through GF/C glass fiber filters. Note: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, preventing non-specific binding of the basic ghrelin peptide.

  • Washing & Counting: Wash filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). Dry the filters and measure retained radioactivity using a gamma counter.

  • Analysis: Calculate the IC50​ using non-linear regression and convert to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

References

  • Title: Identification and Pharmacological Profile of an Indane Based Series of Ghrelin Receptor Full Agonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Foundational

Analytical Characterization of (R)-2,3-Dihydro-1H-indene-1-carboxamide: Exact Mass, Molecular Weight, and High-Resolution Mass Spectrometry Workflows

Abstract (R)-2,3-Dihydro-1H-indene-1-carboxamide (also known as (1R)-indane-1-carboxamide) is a critical chiral intermediate utilized in the synthesis of advanced therapeutics, including CD73 inhibitors and CFTR modulato...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(R)-2,3-Dihydro-1H-indene-1-carboxamide (also known as (1R)-indane-1-carboxamide) is a critical chiral intermediate utilized in the synthesis of advanced therapeutics, including CD73 inhibitors and CFTR modulators. As an Application Scientist, I present this technical whitepaper to delineate the fundamental mass properties of this compound. This guide establishes a rigorous framework for differentiating its average molecular weight from its exact monoisotopic mass, and provides a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its precise analytical quantification and structural elucidation.

Chemical Identity and Pharmaceutical Context

(R)-2,3-Dihydro-1H-indene-1-carboxamide features a bicyclic indane core substituted with a primary carboxamide group at the chiral C1 position. The stereochemistry is paramount; the (R)-enantiomer is specifically selected as a building block to ensure the correct three-dimensional orientation of downstream Active Pharmaceutical Ingredients (APIs).

Recent drug development pipelines heavily rely on this moiety for synthesizing CD73 (ecto-5'-nucleotidase) inhibitors, which reverse adenosine-mediated immunosuppression in the tumor microenvironment[1], as well as in the development of modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein[2].

Theoretical Framework: Molecular Weight vs. Exact Mass

In analytical chemistry and pharmaceutical development, distinguishing between molecular weight and exact mass is not merely a semantic exercise—it dictates the analytical technique employed and the integrity of the data generated.

  • Molecular Weight (161.20 g/mol ): This value is calculated using the standard atomic weights of the elements, which reflect the natural abundance of all isotopes (e.g., Carbon = 12.011 u)[3]. In the laboratory, molecular weight is the cornerstone of macroscopic operations. It is used to calculate reaction stoichiometry, determine theoretical yields, and formulate dosing solutions.

  • Exact Mass / Monoisotopic Mass (161.0841 Da): The exact mass is calculated using only the mass of the most abundant, stable isotope of each element in the molecule (e.g., 12C=12.000000 , 1H=1.007825 , 14N=14.003074 , 16O=15.994915 )[3]. Because of the "mass defect"—the difference between the nominal mass of an isotope and its exact mass due to nuclear binding energy—every unique molecular formula has a distinct exact mass[4].

For (R)-2,3-Dihydro-1H-indene-1-carboxamide, the exact mass is 161.08406 Da . This value is critical for High-Resolution Mass Spectrometry (HRMS), where instruments like Orbitraps or Q-TOFs measure mass-to-charge ratios ( m/z ) to within parts-per-million (ppm) accuracy, allowing scientists to unambiguously confirm the molecular formula and rule out isobaric impurities[5][6].

Quantitative Data Summary

Table 1: Fundamental Mass and Physicochemical Properties

PropertyValueAnalytical Relevance
Molecular Formula C10​H11​NO Defines elemental composition.
Average Molecular Weight 161.2004 g/mol Used for stoichiometric calculations and bulk formulations.
Exact (Monoisotopic) Mass 161.0841 DaTarget value for HRMS structural confirmation.
Theoretical [M+H]+ m/z 162.0913 DaExpected ion in positive Electrospray Ionization (ESI+).
XLogP3-AA 1.2Indicates moderate lipophilicity; guides LC mobile phase selection.
Topological Polar Surface Area 43.1 ŲPredicts membrane permeability and ionization potential.

Data sourced and verified from computational chemical databases[3].

Analytical Methodology: HRMS Protocol for Exact Mass Determination

To validate the identity of synthesized or procured (R)-2,3-Dihydro-1H-indene-1-carboxamide, a self-validating HRMS workflow is required. The following protocol leverages Ultra-High-Performance Liquid Chromatography coupled to a Quadrupole Time-of-Flight (UHPLC-Q-TOF) or Orbitrap mass spectrometer[6].

Causality of Experimental Choices:
  • Ionization Source: Electrospray Ionization in positive mode (ESI+) is selected because the carboxamide group contains lone pairs on the nitrogen and oxygen atoms that readily accept a proton ( H+ ) in an acidic environment, forming a highly stable [M+H]+ pseudomolecular ion.

  • Mobile Phase Additive: 0.1% Formic acid is used in both aqueous and organic mobile phases. This not only acts as an ion-pairing agent to improve peak shape on the C18 column but also provides the abundant protons necessary for efficient ESI+ ionization.

  • Mass Accuracy Threshold: A mass error of <3 ppm is established as the passing criterion. This tight tolerance ensures that the detected peak is unequivocally C10​H11​NO and not an isobaric contaminant from the synthesis matrix[4].

Step-by-Step Experimental Workflow:
  • Sample Preparation: Dissolve 1.0 mg of (R)-2,3-Dihydro-1H-indene-1-carboxamide in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a final working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient elution starting at 5% Acetonitrile (with 0.1% Formic Acid) ramping to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometer Calibration: Prior to the run, infuse a tuning mix (e.g., Agilent ESI-L or Pierce LTQ Velos ESI Positive Ion Calibration Solution) to calibrate the mass axis. Ensure the instrument achieves a resolving power of at least 30,000 FWHM at m/z 200.

  • Data Acquisition: Scan from m/z 100 to 500 in ESI+ mode.

  • Data Processing: Extract the ion chromatogram (EIC) for m/z 162.0913 with a narrow window (e.g., ±5 ppm). Calculate the mass error using the formula:

    Mass Error (ppm)=Theoretical Mass(Measured Mass−Theoretical Mass)​×106

Experimental Workflow Visualization

Below is the logical workflow for the HRMS exact mass determination protocol, illustrating the transition from physical sample to high-confidence data.

HRMS_Workflow Prep Sample Preparation (1 µg/mL in MeOH/H2O) LC UHPLC Separation (C18 Column, Gradient Elution) Prep->LC Ionization ESI+ Ionization [M+H]+ Generation LC->Ionization MassAnalyzer Orbitrap / Q-TOF High-Resolution Mass Analysis Ionization->MassAnalyzer Data Data Processing Exact Mass: 161.0841 Da Mass Error < 3 ppm MassAnalyzer->Data

Step-by-step UHPLC-HRMS workflow for the exact mass determination of the target analyte.

Furthermore, understanding the downstream application of this precise molecular building block is crucial. The (R)-enantiomer's structural integrity directly impacts target engagement in oncological pharmacology[1].

Application_Pathway Intermediate (R)-2,3-Dihydro-1H-indene-1-carboxamide (Chiral Building Block) Synthesis Chemical Derivatization (e.g., Mitsunobu Reaction) Intermediate->Synthesis API Active Pharmaceutical Ingredient (e.g., CD73 Inhibitor) Synthesis->API Target Target Engagement (CD73 Enzyme Inhibition) API->Target Outcome Reduced Extracellular Adenosine Enhanced Antitumor Immunity Target->Outcome

Pharmaceutical application pathway of (R)-2,3-Dihydro-1H-indene-1-carboxamide in oncology.

Conclusion

For researchers and drug development professionals, treating (R)-2,3-Dihydro-1H-indene-1-carboxamide merely as a "161.2 g/mol " powder is insufficient for modern quality by design (QbD) standards. By understanding and analytically validating its exact monoisotopic mass (161.0841 Da) via rigorous HRMS protocols, laboratories can ensure the stereochemical and elemental purity of this critical intermediate. This self-validating approach directly mitigates downstream synthesis failures and ensures the integrity of complex APIs like CD73 inhibitors and CFTR modulators.

References

  • ResolveMass Laboratories Inc. - High Resolution Mass Spectrometry (HRMS) Analysis URL: [Link]

  • Spectroscopy Online - Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects URL: [Link]

  • Google Patents - US20230295213A1 - Cd73 inhibitors and pharmaceutical uses thereof URL
  • Google Patents - WO2018154519A1 - Modulators of the cystic fibrosis transmembrane conductance regulator protein and methods of use URL

Sources

Exploratory

Spectroscopic Characterization of (R)-2,3-Dihydro-1H-indene-1-carboxamide: A Comprehensive Analytical Guide

Executive Summary As chiral indane scaffolds increasingly dominate the landscape of modern drug discovery—serving as critical precursors for melatonin receptor agonists, monoamine oxidase (MAO) inhibitors, and cystic fib...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As chiral indane scaffolds increasingly dominate the landscape of modern drug discovery—serving as critical precursors for melatonin receptor agonists, monoamine oxidase (MAO) inhibitors, and cystic fibrosis transmembrane conductance regulator (CFTR) modulators—the demand for rigorous, unambiguous structural characterization has never been higher [1].

As a Senior Application Scientist, I approach the spectroscopic characterization of (R)-2,3-Dihydro-1H-indene-1-carboxamide (commonly known as (R)-indane-1-carboxamide) not merely as a checklist of analytical techniques, but as a holistic, self-validating system. This whitepaper details the causality behind our experimental choices, ensuring that every protocol—from multidimensional NMR to Vibrational Circular Dichroism (VCD)—internally verifies its own accuracy.

Structural Elucidation via Nuclear Magnetic Resonance (NMR)

The Causality of Experimental Choices

While 1D 1 H and 13 C NMR provide the baseline chemical environments of the molecule, the rigid bicyclic nature of the indane ring introduces complex multiplet splitting. Specifically, the diastereotopic protons at the C2 and C3 methylene positions exhibit significant J -coupling overlap. Relying solely on 1D NMR invites assignment errors. Therefore, a multidimensional NMR approach (COSY, HSQC, and HMBC) is non-negotiable.

By utilizing DMSO- d6​ as the solvent, we deliberately slow the chemical exchange of the primary amide protons. This strategic choice allows the NH 2​ protons to resolve as two distinct broad singlets (due to restricted rotation around the C-N partial double bond), serving as an internal anchor point for HMBC correlations back to the C1 methine and the carbonyl carbon [2].

Quantitative NMR Data Summary

The following table summarizes the self-validated NMR assignments for indane-1-carboxamide.

Position 1 H Chemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz) 13 C Chemical Shift ( δ , ppm)
C=O (Amide) --174.85
C1 (Methine) 3.84app t, J=7.6 50.4
C2 (Methylene) 2.26–2.11m, 2H31.6
C3 (Methylene) 2.98 2.82app ddd ( J=14.8,8.8,5.3 ) app dt ( J=15.8,7.8 )28.47
Aromatic C-H 7.14 – 7.27m, 4H124.0, 124.3, 126.0, 126.8
Aromatic C (Quat) --142.9, 143.9
NH 2​ (Amide) 7.56 6.96br s, 1H br s, 1H-

(Data recorded in DMSO- d6​ at 500 MHz for 1 H and 125 MHz for 13 C)

NMR_Logic A 1H NMR 1D Proton Resonances C COSY Vicinal Coupling A->C D HSQC Direct C-H Bonds A->D E HMBC Long-Range C-H A->E B 13C NMR 1D Carbon Backbone B->D B->E F Self-Validating Structural Assignment C->F D->F E->F

Self-validating 2D NMR workflow for the unambiguous structural assignment of indane-1-carboxamide.

Enantiomeric Purity and Absolute Configuration

The Causality of Experimental Choices

NMR confirms the 2D connectivity but is inherently blind to enantiomers in an achiral environment. To validate the (R)-configuration and determine the enantiomeric excess ( ee ), we employ Supercritical Fluid Chromatography (SFC) equipped with a chiral stationary phase (ChiralPak AD-H) [3]. SFC is prioritized over traditional HPLC due to its superior resolution, faster mass transfer kinetics, and the orthogonal selectivity provided by supercritical CO 2​ .

Following chiral separation, the absolute configuration must be confirmed. While X-ray crystallography requires difficult-to-grow single crystals, Vibrational Circular Dichroism (VCD) offers a solution directly in the solution state. VCD measures the differential absorption of left and right circularly polarized infrared light. Because the chiral center at C1 dictates the spatial orientation of the highly polarizable carboxamide group relative to the rigid indane core, the resulting VCD spectrum acts as a highly specific chiral fingerprint [4].

G N1 Racemic/Enriched Mixture (R/S)-Indane-1-carboxamide N2 Chiral SFC Separation (ChiralPak AD-H) N1->N2 N3 Enantiomeric Excess (ee) Determination N2->N3 N4 Experimental VCD/ECD Spectroscopy N2->N4 N6 Spectral Comparison (Exp. vs. Calc.) N4->N6 N5 DFT Conformational Search & Calculation N5->N6 N7 Absolute Configuration Assigned as (R) N6->N7

Workflow for determining enantiomeric excess and absolute configuration of chiral indane derivatives.

Step-by-Step Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow contains an internal control step that proves the assay is functioning correctly before data is accepted.

Protocol A: NMR Acquisition and Internal Validation
  • Sample Preparation: Dissolve 15 mg of the dried (R)-indane-1-carboxamide in 0.6 mL of anhydrous DMSO- d6​ (isotopic purity 99.9%).

  • Instrument Calibration: Insert the sample into a 500 MHz NMR spectrometer. Perform automated tuning, matching, and 3D shimming. Validation step: Ensure the full width at half maximum (FWHM) of the residual DMSO solvent peak ( δ 2.50 ppm) is 0.8 Hz.

  • Data Acquisition:

    • Acquire a 1D 1 H spectrum (16 scans, d1​ =2s).

    • Acquire a 1D 13 C spectrum (1024 scans, d1​ =2s).

    • Acquire gradient-selected COSY, HSQC, and HMBC spectra.

  • System Validation: Cross-reference the HSQC cross-peaks. The integration of the 1D 1 H spectrum must perfectly match the number of protonated carbons identified in the HSQC. The absence of a cross-peak for the signals at δ 6.96 and 7.56 ppm confirms they are heteroatom-bound (NH 2​ ) protons.

Protocol B: Chiral SFC for Enantiomeric Excess ( ee )
ParameterSpecification
Column ChiralPak AD-H (21 x 250 mm, 5 μ m)
Mobile Phase Supercritical CO 2​ / Methanol
Concentration 6 mg/mL in Methanol
Detection UV at 210 nm and 254 nm
  • System Suitability (Validation): Inject a known racemic standard of indane-1-carboxamide. Adjust the co-solvent gradient until baseline resolution ( Rs​≥1.5 ) is achieved between the (R) and (S) enantiomers. Under these specific conditions, the (R)-enantiomer typically elutes first at approximately 3.05 minutes [3].

  • Sample Analysis: Inject the synthesized (R)-indane-1-carboxamide sample.

  • Quantification: Calculate the ee by integrating the area under the curve (AUC) for both peaks: ee=[(AUCR​−AUCS​)/(AUCR​+AUCS​)]×100 .

Protocol C: VCD and DFT Computational Workflow
  • Experimental VCD: Dissolve 10 mg of the sample in 100 μ L of CDCl 3​ . Load the solution into a BaF 2​ cell with a 100 μ m path length. Acquire IR and VCD spectra at 4 cm −1 resolution for 4 hours to ensure a high signal-to-noise ratio.

  • Computational Modeling: Perform a conformational search using molecular mechanics (MMFF94). Optimize the lowest energy conformers using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level of theory [4].

  • Self-Validation: Overlay the Boltzmann-weighted calculated VCD spectrum of the theoretical (R)-isomer with the experimental spectrum. A Similarity Index (SI) >0.8 confirms the absolute configuration without relying on external reference standards.

References

  • Tandem of Asymmetric Organocatalysis and Selective Post-Functionalization: Enantiodivergent Synthesis of Bioactive Indane-1-Carboxylic Acid Derivatives ResearchGate[Link]

  • A practical method for regiocontrolled one-carbon ring contraction National Institutes of Health (NIH) - PMC[Link]

  • WO2018154519A1 - Modulators of the cystic fibrosis transmembrane conductance regulator protein and methods of use Google P
  • Absolute stereochemistry and preferred conformations of urate degradation intermediates from computed and experimental circular dichroism spectra Organic & Biomolecular Chemistry (Royal Society of Chemistry)[Link]

Foundational

An Investigational Roadmap for the Receptor Binding Affinity Profiling of (R)-2,3-Dihydro-1H-indene-1-carboxamide

A Technical Guide for Drug Discovery Professionals Executive Summary (R)-2,3-Dihydro-1H-indene-1-carboxamide is a novel small molecule with a scaffold that shares structural similarities with compounds known to be active...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Discovery Professionals

Executive Summary

(R)-2,3-Dihydro-1H-indene-1-carboxamide is a novel small molecule with a scaffold that shares structural similarities with compounds known to be active in the central nervous system (CNS). However, a definitive and publicly available receptor binding affinity profile for this specific enantiomer does not currently exist. This guide, therefore, serves as an in-depth investigational roadmap for researchers and drug development professionals. It outlines a systematic and scientifically rigorous approach to comprehensively characterize the pharmacological fingerprint of this compound. We will proceed from initial in silico predictions to broad-panel screening, hit confirmation, and functional activity assessment, providing the causal logic behind each experimental choice and detailed protocols to ensure reproducibility and trustworthiness.

Introduction: The Rationale for Investigation

The 2,3-dihydro-1H-indene (indane) core is a privileged scaffold in medicinal chemistry, appearing in a variety of CNS-active agents. Derivatives have shown affinity for a range of targets, including serotonin (5-HT) and dopamine receptors, as well as GABA-A receptors. For instance, certain indanone derivatives exhibit high affinity for the 5-HT7 receptor[1], while a more complex molecule containing the (R)-N-(2,3-dihydro-1H-inden-1-yl) moiety has been shown to bind to various GABA-A receptor subunits[2]. The carboxamide functional group is also a common feature in many pharmacologically active compounds, contributing to their pharmacokinetic and pharmacodynamic properties[3][4].

Given this context, (R)-2,3-Dihydro-1H-indene-1-carboxamide represents a molecule of interest for which a systematic pharmacological evaluation is warranted. This guide provides the strategic framework and detailed methodologies for such an investigation.

The Investigational Workflow: A Multi-Step Approach

A robust characterization of a novel compound's receptor binding profile necessitates a tiered approach, moving from broad, low-cost, high-throughput methods to more specific and resource-intensive assays. This ensures a comprehensive screen while efficiently allocating resources.

Investigational_Workflow cluster_0 Phase 1: In Silico & Primary Screening cluster_1 Phase 2: Hit Confirmation & Affinity Determination cluster_2 Phase 3: Functional Characterization cluster_3 Phase 4: Selectivity & Off-Target Profiling In_Silico_Prediction In Silico Prediction (Target Fishing) Primary_Binding_Screen Primary Radioligand Binding Screen (Broad Panel, Single Concentration) In_Silico_Prediction->Primary_Binding_Screen Guide Target Selection Secondary_Binding_Assay Secondary Binding Assay (Concentration-Response Curves) Primary_Binding_Screen->Secondary_Binding_Assay Identify Preliminary Hits (e.g., >50% inhibition) Affinity_Determination Affinity (Ki) Determination Secondary_Binding_Assay->Affinity_Determination Generate IC50 Values Functional_Assay Functional Assay (e.g., cAMP, Ca2+ flux) Affinity_Determination->Functional_Assay Confirmed High-Affinity Targets Activity_Determination Activity Determination (Agonist, Antagonist, Inverse Agonist) Functional_Assay->Activity_Determination Determine Mechanism of Action Selectivity_Panel Selectivity Panel (Related Receptor Subtypes) Activity_Determination->Selectivity_Panel Characterize Lead Target Final_Profile Comprehensive Binding Affinity Profile Selectivity_Panel->Final_Profile Define Selectivity Index

Caption: A tiered workflow for characterizing the receptor binding profile of a novel compound.

Phase 1: Initial Screening

In Silico Target Prediction (Target Fishing)

Before committing to expensive and time-consuming wet-lab experiments, computational methods can provide valuable hypotheses about potential biological targets. These "target fishing" or "target prediction" approaches utilize the 2D or 3D structure of the compound to screen against databases of known protein binding sites.

Methodology:

  • Ligand-Based Approaches: Employ algorithms that compare the structure of (R)-2,3-Dihydro-1H-indene-1-carboxamide to a library of compounds with known biological activities. This can be based on 2D fingerprint similarity or 3D shape and pharmacophore matching.

  • Structure-Based Approaches (if applicable): If a high-quality crystal structure of a suspected receptor is available, molecular docking simulations can predict the binding pose and estimate the binding energy of the compound within the receptor's active site.

Rationale: This initial step helps to prioritize the selection of receptors for the primary binding screen, potentially highlighting targets that might be missed in a standard panel.

Primary Radioligand Binding Screen

The cornerstone of receptor profiling is the radioligand binding assay. A broad-panel screen against a diverse set of CNS receptors at a single, high concentration of the test compound provides a panoramic view of its potential interactions.

Experimental Protocol: General Radioligand Displacement Assay

  • Preparation of Reagents:

    • Test Compound: Prepare a stock solution of (R)-2,3-Dihydro-1H-indene-1-carboxamide in a suitable solvent (e.g., DMSO). For the primary screen, a final assay concentration of 10 µM is typical.

    • Membrane Preparation: Utilize commercially available or in-house prepared cell membrane preparations expressing the receptor of interest.

    • Radioligand: Select a high-affinity, receptor-specific radioligand (e.g., [³H]-Citalopram for the serotonin transporter, [³H]-Spiperone for D2 dopamine receptors).

    • Assay Buffer: Prepare a buffer optimized for the specific receptor-ligand interaction.

  • Assay Procedure:

    • In a 96-well plate, combine the membrane preparation, the radioligand (at a concentration close to its Kd), and the test compound (10 µM).

    • Total Binding: Wells containing membrane, radioligand, and vehicle (DMSO).

    • Non-Specific Binding (NSB): Wells containing membrane, radioligand, and a high concentration of a known, non-labeled ligand for the receptor to saturate all specific binding sites.

    • Test Compound: Wells containing membrane, radioligand, and the test compound.

  • Incubation and Termination:

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes while allowing unbound radioligand to pass through.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection and Data Analysis:

    • Allow the filters to dry, then add scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate the percent inhibition of specific binding caused by the test compound using the formula: % Inhibition = 100 * (1 - (Test Compound CPM - NSB CPM) / (Total Binding CPM - NSB CPM))

Rationale: A significant inhibition (typically >50%) at this stage identifies a "hit" and warrants further investigation. This method is highly sensitive and adaptable to high-throughput formats.

Phase 2: Hit Confirmation and Affinity Determination

Any hits identified in the primary screen must be confirmed and their binding affinity quantified.

Secondary Binding Assay: Concentration-Response Curves

Instead of a single concentration, a range of concentrations of (R)-2,3-Dihydro-1H-indene-1-carboxamide are tested to generate a concentration-response curve.

Methodology:

  • The protocol is identical to the primary screen, but the test compound is added in a series of dilutions (e.g., 10-point, half-log dilutions from 100 µM to 1 nM).

  • The percent inhibition is calculated for each concentration.

  • The data are plotted with percent inhibition on the y-axis and the log of the compound concentration on the x-axis. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

Affinity (Ki) Determination

The IC50 is an experimentally derived value that can be influenced by the concentration of the radioligand used. To determine the true binding affinity (Ki) of the compound for the receptor, the Cheng-Prusoff equation is applied:

Ki = IC50 / (1 + ([L] / Kd))

Where:

  • Ki: The inhibition constant for the test compound.

  • IC50: The value determined from the concentration-response curve.

  • [L]: The concentration of the radioligand used in the assay.

  • Kd: The dissociation constant of the radioligand for the receptor.

Data Presentation:

The binding affinities for all confirmed hits should be summarized in a clear, tabular format.

Receptor TargetRadioligand UsedKi (nM) of (R)-2,3-Dihydro-1H-indene-1-carboxamide
Hypothetical Example
5-HT2A[³H]-Ketanserin150
D2[³H]-Spiperone875
GABA-A (α1β2γ2)[³H]-Flumazenil>10,000

Phase 3: Functional Characterization

High binding affinity does not describe the functional consequence of that binding. The compound could be an agonist (activating the receptor), an antagonist (blocking the receptor from its endogenous ligand), or an inverse agonist (promoting an inactive conformation of the receptor). Functional assays are therefore critical.

Example Functional Assay: cAMP Assay for a Gs or Gi-coupled GPCR

If (R)-2,3-Dihydro-1H-indene-1-carboxamide is found to bind to a G-protein coupled receptor (GPCR), its functional activity can be assessed by measuring the downstream second messenger, cyclic AMP (cAMP).

Functional_Assay_Workflow Start HEK293 cells expressing target GPCR Agonist_Mode Agonist Mode: Add test compound Start->Agonist_Mode Antagonist_Mode Antagonist Mode: Add test compound + known agonist Start->Antagonist_Mode Incubate Incubate with phosphodiesterase inhibitor Agonist_Mode->Incubate Antagonist_Mode->Incubate Stimulate Stimulate with Forskolin (for Gi-coupled receptors) Incubate->Stimulate Lyse_Cells Lyse cells Stimulate->Lyse_Cells Measure_cAMP Measure cAMP levels (e.g., HTRF, ELISA) Lyse_Cells->Measure_cAMP Analyze_Agonist Analyze for increase/ decrease in cAMP Measure_cAMP->Analyze_Agonist Analyze_Antagonist Analyze for blockade of agonist effect Measure_cAMP->Analyze_Antagonist

Caption: Workflow for a cAMP functional assay to determine agonist or antagonist activity.

Protocol Outline:

  • Cell Culture: Culture cells (e.g., HEK293 or CHO) stably expressing the receptor of interest.

  • Agonist Mode: Treat cells with varying concentrations of (R)-2,3-Dihydro-1H-indene-1-carboxamide. A change in cAMP levels relative to baseline indicates agonist or inverse agonist activity.

  • Antagonist Mode: Pre-incubate cells with varying concentrations of the test compound, then stimulate with a known agonist for the receptor at its EC50 concentration. A rightward shift in the agonist's concentration-response curve indicates competitive antagonism.

  • cAMP Measurement: After stimulation, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the data to determine EC50 (for agonists) or pA2/Kb (for antagonists).

Phase 4: Selectivity and Off-Target Profiling

Once a primary target and functional activity are identified, it is crucial to assess the compound's selectivity. High selectivity is a key attribute of a promising drug candidate, minimizing the potential for off-target side effects.

Methodology:

  • Subtype Selectivity: If the primary target is part of a receptor family (e.g., the 5-HT2 family), perform binding and functional assays on the other subtypes (e.g., 5-HT2B, 5-HT2C) to determine the selectivity ratio.

  • Broader Off-Target Screening: Screen the compound against a panel of receptors known for causing adverse effects (e.g., hERG, muscarinic receptors, adrenergic receptors).

Conclusion: Building a Comprehensive Profile

By following this systematic investigational roadmap, a comprehensive and reliable receptor binding affinity and functional activity profile for (R)-2,3-Dihydro-1H-indene-1-carboxamide can be constructed. This data-driven approach, grounded in established pharmacological principles and methodologies, provides the necessary foundation for any further preclinical and clinical development of this novel compound. The resulting profile will be essential for understanding its potential therapeutic applications and for guiding future lead optimization efforts.

References

  • BindingDB. (n.d.). BDBM50268744 (R)-N-(2,3-dihydro-1H-inden-1-yl)-2-(1H-indol-3-yl)-2-oxoacetamide. Retrieved from BindingDB. [Link]

  • Gurevich, M., Gritzman, T., Orbach, R., et al. (2010). Laquinimod suppress antigen presentation in relapsing remitting MS: in-vitro high-throughput gene expression study. Journal of Neuroimmunology, 221(1-2), 87-94.
  • Björk, P., Bjork, A., Vogl, T., et al. (2009). Identification of human S100A9 as a novel target for treatment of autoimmune disease via binding to quinoline-3-carboxamides. PLoS Biology, 7(4), e1000097.
  • Edo, B. I. (2006). Synthesis and pharmacological evaluation of carboxamides. PubMed. [Link]

  • Tapia, I., Alonso-Cires, L., López-Tudanca, P. L., et al. (1999). 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides with selective affinity for the 5-HT(4) receptor: synthesis and structure-affinity and structure-activity relationships of a new series of partial agonist and antagonist derivatives. Journal of Medicinal Chemistry, 42(15), 2870-2880. [Link]

  • Adesina, K. T., et al. (2021). Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist. PMC. [Link]

  • Huntington Study Group. (n.d.). Meet the Compound: Laquinimod. Retrieved from Huntington Study Group. [Link]

  • Active Biotech. (n.d.). Laquinimod. Retrieved from Active Biotech. [Link]

  • Vollmer, T. L., et al. (2014). Profile of oral laquinimod and its potential in the treatment of multiple sclerosis. Dove Medical Press. [Link]

  • Mustafa Salahalden. (2023, January 13). Drug Targets Pharmacology: Receptors, Ion Channels, Enzymes and Carrier Molecules All Explained [Video]. YouTube. [Link]

  • Chem Help ASAP. (2023, August 11). types of drug targets & ligands [Video]. YouTube. [Link]

  • Mishra, M. K., Wang, J., et al. (2012). Laquinimod reduces CNS inflammation and entry of inflammatory monocytes in experimental autoimmune encephalomyelitis. Journal of Neuroimmunology, 242(1-2), 23-33.
  • Schulze-Topphoff, U., et al. (2012). Laquinimod, a quinoline-3-carboxamide, induces aryl hydrocarbon receptor-dependent expansion of regulatory T cells. Journal of Immunology, 188(3), 1145-1154.
  • Brück, W., & Wegner, C. (2011). Laquinimod for treatment of multiple sclerosis.
  • Toubi, E., et al. (2012). The role of laquinimod in the treatment of multiple sclerosis. Therapeutic Advances in Neurological Disorders, 5(4), 231-237.
  • Ruffini, F., et al. (2013). Laquinimod, a new oral immunomodulator for the treatment of multiple sclerosis. Expert Review of Clinical Immunology, 9(5), 383-397.
  • Wegner, C., et al. (2010). Laquinimod interferes with T cell migration in the CNS and protects from neurodegeneration in a model of multiple sclerosis. Journal of Neuroimmunology, 227(1-2), 133-143.
  • Fletcher, J. M., et al. (2010). T-cells in multiple sclerosis and experimental autoimmune encephalomyelitis. Clinical & Experimental Immunology, 162(1), 1-11.
  • Dogruer, D. S., et al. (2018). Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase. Bioorganic Chemistry, 79, 235-249. [Link]

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Exploratory

The Biological Activity Profile of (R)-2,3-Dihydro-1H-indene-1-carboxamide Derivatives: A Comprehensive Technical Guide

Executive Summary The 2,3-dihydro-1H-indene (indane) scaffold is a highly privileged structure in modern medicinal chemistry. When functionalized with a carboxamide at the C1 position—specifically in the (R)-configuratio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,3-dihydro-1H-indene (indane) scaffold is a highly privileged structure in modern medicinal chemistry. When functionalized with a carboxamide at the C1 position—specifically in the (R)-configuration—it yields a versatile pharmacophore capable of stereoselective target engagement. The rigid bicyclic system restricts conformational degrees of freedom, while the (R)-stereocenter precisely vectors the carboxamide moiety for optimal hydrogen bonding. This whitepaper synthesizes the biological activity profile of (R)-2,3-dihydro-1H-indene-1-carboxamide derivatives, detailing their mechanisms of action, quantitative structure-activity relationships (QSAR), and the self-validating experimental protocols required for their evaluation.

Core Biological Activities & Mechanisms of Action

Ghrelin Receptor (GHSR1a) Agonism

Derivatives of indane-1-carboxamide have been identified as potent, full agonists of the[1]. Cachexia and muscle wasting are prevalent in chronic diseases; activating the GH/IGF-1 axis via GHSR1a[1]. The (R)-stereocenter is critical: it mimics the spatial orientation of the N-terminal residues of the endogenous ghrelin peptide, facilitating deep insertion into the transmembrane bundle of the GPCR. Activation leads to Gq/11 coupling, phospholipase C (PLC) stimulation, and subsequent intracellular calcium release.

Reversible β -Lactamase Inhibition

With the rise of antimicrobial resistance, extending the utility of β -lactam antibiotics is paramount. Indane-1-carboxamide derivatives, particularly those with bulky substituents (e.g., 3-(trifluoromethyl)benzamido groups), act as reversible inhibitors of extended-spectrum β -lactamases (ESBLs) like CTX-M and [2]. The indane ring engages in amide- π stacking interactions within the active site, while the carboxamide forms critical hydrogen bonds with the catalytic serine or [2].

Ecto-5'-Nucleotidase (CD73) Inhibition in Oncology

CD73 is a cell-surface enzyme that hydrolyzes AMP to adenosine, creating an immunosuppressive [3]. Overexpression of CD73 impairs [3]. Substituted indane-1-carboxamides have emerged as potent CD73 inhibitors. The (R)-carboxamide acts as a transition-state mimic, coordinating with the bimetallic zinc cluster in the CD73 active site, thereby blocking adenosine production and restoring [3].

CFTR Modulation

Mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) lead to impaired anion transport. Indane-1-carboxamide derivatives have been patented as CFTR modulators, capable of up-regulating channel activity to restore electrolyte and fluid homeostasis in [4].

Signaling Pathways and Logical Relationships

Below is the signaling cascade initiated by (R)-indane-1-carboxamide derivatives acting as GHSR1a agonists.

GHSR_Pathway Ligand (R)-Indane-1-carboxamide (Agonist) Receptor GHSR1a (GPCR) Ligand->Receptor Stereospecific Binding Gq Gq/11 Protein Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 (Membrane) PLC->PIP2 Hydrolysis IP3 IP3 (Soluble) PIP2->IP3 DAG DAG (Membrane) PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Calcium Channel PKC Protein Kinase C Activation DAG->PKC Phosphorylation Cascade

Caption: GHSR1a signaling cascade activated by (R)-indane-1-carboxamide derivatives.

Quantitative Data Synthesis

The following table summarizes the biological activity profile of representative (R)-2,3-dihydro-1H-indene-1-carboxamide derivatives across different therapeutic targets.

Therapeutic TargetPrimary IndicationRepresentative Substitution PatternBiological Activity MetricReference
GHSR1a Cachexia / Muscle Wasting1S,2S-2-Amino-N-(2-(dimethylamino)ethyl)- EC50​≈10−50 nM (IP1 Assay)[[1]]([Link])
CTX-M / KPC-2 Antimicrobial Resistance3-(3-(trifluoromethyl)benzamido)- Ki​≈1−5 μ M (Enzyme Kinetics)
CD73 Oncology / Immunotherapy1-(hydroxymethyl)-N-(arylmethyl)- IC50​<100 nM (AMP Hydrolysis)
CFTR Cystic FibrosisHalogenated aryl/heteroaryl linkages EC50​<1 μ M (Ussing Chamber)[[4]]()
Monoamine Transporters CNS Disorders1,3-trans-3-(3,4-dichlorophenyl)- Ki​<10 nM (Radioligand Binding)

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls and mechanistic rationale.

In Vitro GHSR1a Activation Assay (IP1 Accumulation)

Causality & Rationale: Measuring Gq-coupled GPCR activation typically involves tracking Inositol trisphosphate (IP3). However, IP3 is highly transient and rapidly degraded. By adding Lithium Chloride (LiCl) to the assay buffer, we inhibit inositol monophosphatase. This causes Inositol monophosphate (IP1)—the [1]. This provides a highly stable, robust readout of Gq activation that accurately reflects the agonist potency of the (R)-indane derivative.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK-293 cells stably expressing human GHSR1a into a 384-well microplate at 10,000 cells/well. Incubate overnight at 37°C.

  • Compound Preparation: Prepare a 10-point dose-response curve of the (R)-indane-1-carboxamide derivative in stimulation buffer (HBSS supplemented with 20 mM HEPES and 50 mM LiCl).

  • Stimulation: Aspirate culture media and add 10 μ L of the compound solution to the cells. Include native human ghrelin as a positive control ( Emax​ reference) and DMSO vehicle as a negative control (basal activity).

  • Incubation: Incubate for 60 minutes at 37°C to allow IP1 accumulation.

  • Detection (HTRF): Add 5 μ L of anti-IP1-Cryptate conjugate and 5 μ L of IP1-d2 conjugate (fluorophore). Incubate for 1 hour at room temperature.

  • Validation & Readout: Read the plate on a time-resolved fluorescence microplate reader (e.g., PHERAstar). Calculate the Z'-factor using the positive and negative controls. Self-Validation Check: The assay is validated only if Z' > 0.5. Calculate the EC50​ using a 4-parameter logistic non-linear regression model.

Surface Plasmon Resonance (SPR) for Reversible β -Lactamase Inhibition

Causality & Rationale: To determine the precise binding kinetics ( kon​ , koff​ ) and affinity ( KD​ ) of[2]. Amine coupling is explicitly avoided to prevent random modification of lysine residues near the catalytic pocket. Instead, His-tagged CTX-M or KPC-2 is captured via Ni-NTA chemistry, ensuring uniform orientation and preserving the native conformation of the active site.

Step-by-Step Methodology:

  • Surface Preparation: Condition an NTA sensor chip with 0.5 mM NiCl2​ to saturate the nitrilotriacetic acid surface with nickel ions.

  • Immobilization: Inject His-tagged β -lactamase (CTX-M or KPC-2) at 10 μ g/mL over the active flow cell until a capture level of ~3000 RU is achieved. Leave the reference flow cell bare for background subtraction.

  • Solvent Correction: Run a DMSO calibration curve (0.5% to 1.5% DMSO in running buffer) to correct for bulk refractive index mismatches between the samples and the running buffer.

  • Analyte Injection: Inject the (R)-indane-1-carboxamide derivative in a 2-fold dilution series (e.g., 0.1 μ M to 10 μ M) at a flow rate of 30 μ L/min. Allow 60 seconds for association and 120 seconds for dissociation.

  • Regeneration: Inject 350 mM EDTA to strip the nickel and the protein, followed by reloading NiCl2​ and fresh protein for the next cycle. Self-Validation Check: This step ensures a pristine surface for every concentration tested, eliminating baseline drift or irreversible binding artifacts.

  • Data Analysis: Fit the double-referenced sensorgrams (subtracting both the reference flow cell and a blank buffer injection) to a 1:1 Langmuir binding model to extract KD​ .

SPR_Workflow Prep NTA Chip Conditioning Immobilize His-Tagged Enzyme Capture Prep->Immobilize Correct DMSO Solvent Correction Immobilize->Correct Inject Analyte Injection (Kinetics) Correct->Inject Regen EDTA Strip & Regeneration Inject->Regen Regen->Immobilize Cycle Repeat

Caption: Self-validating SPR workflow for determining binding kinetics of reversible inhibitors.

References

  • Identification and Pharmacological Profile of an Indane Based Series of Ghrelin Receptor Full Agonists. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Structural Determinants for Reversible β-lactamase Inhibition. eScholarship (University of California). Available at:[Link]

  • Cd73 inhibitors and pharmaceutical uses thereof.US Patent US20230295213A1.
  • Modulators of the cystic fibrosis transmembrane conductance regulator protein and methods of use.World Intellectual Property Organization Patent WO2018154519A1.
  • Indatraline: Synthesis and Effect on the Motor Activity of Wistar Rats. PubMed Central (PMC). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution 1H and 13C NMR Spectroscopy Protocols for (R)-2,3-Dihydro-1H-indene-1-carboxamide

Introduction & Scope (R)-2,3-Dihydro-1H-indene-1-carboxamide (commonly known as (R)-indane-1-carboxamide) is a highly valued chiral building block and intermediate in the synthesis of advanced pharmaceutical agents. It i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

(R)-2,3-Dihydro-1H-indene-1-carboxamide (commonly known as (R)-indane-1-carboxamide) is a highly valued chiral building block and intermediate in the synthesis of advanced pharmaceutical agents. It is prominently featured in the development of modulators for the cystic fibrosis transmembrane conductance regulator (CFTR) protein[1] and in the design of novel CD73 inhibitors for oncology[2]. Accurate structural characterization of this bicyclic compound is essential for confirming chiral integrity and structural purity during drug development[3].

This application note provides a comprehensive, field-validated protocol for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of (R)-indane-1-carboxamide, moving beyond basic operational steps to explain the causality behind the spectral phenomena and experimental choices.

Structural & Mechanistic Insights

When analyzing (R)-indane-1-carboxamide via NMR, several distinct structural nuances dictate the spectral outcome. Understanding these mechanisms is critical for accurate peak assignment:

  • Diastereotopicity in the Cyclopentane Ring : The presence of the chiral center at C1 (R-configuration) breaks the symmetry of the molecule, rendering the geminal protons at C2 and C3 diastereotopic. Because the fused indane ring system is structurally rigid, these protons do not undergo conformational averaging on the NMR timescale. Consequently, they appear as distinct, complex multiplets rather than simple first-order splitting patterns.

  • Amide Bond Restricted Rotation : The carboxamide group (-CONH 2​ ) exhibits partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl oxygen. This restricted rotation leads to non-equivalent NH protons, which typically resolve as two distinct broad singlets (or one highly broadened peak) in hydrogen-bonding solvents like DMSO- d6​ .

  • Aromatic Anisotropy : The fused benzene ring exerts a strong anisotropic deshielding effect, shifting the C1 methine proton significantly downfield (~3.9–4.1 ppm) compared to standard aliphatic methines.

Structural_Logic Core (R)-Indane-1-carboxamide Amide Amide Group (-CONH2) Restricted Rotation Core->Amide Chiral C1 Chiral Center (R) Induces Asymmetry Core->Chiral Cyclopentane Cyclopentane Ring Rigid Conformation Core->Cyclopentane BroadPeaks Broad NH Peaks (~7.0 - 7.5 ppm) Amide->BroadPeaks Results in Diastereotopic Diastereotopic Protons at C2 and C3 Chiral->Diastereotopic Causes Cyclopentane->Diastereotopic Enhances ComplexSplitting Complex Multiplets (Non-equivalent H's) Diastereotopic->ComplexSplitting Results in

Logical relationship between molecular structure and observed NMR spectral features.

Experimental Protocols

The following self-validating workflow ensures a high signal-to-noise (S/N) ratio and accurate chemical shift referencing.

Sample Preparation
  • Solvent Selection : Dimethyl sulfoxide- d6​ (DMSO- d6​ ) is the solvent of choice. It provides excellent solubilizing properties for amides and slows down proton exchange, allowing for the clear observation of the NH 2​ protons[1].

  • Concentration :

    • 1 H NMR : Weigh 15–20 mg of (R)-indane-1-carboxamide.

    • 13 C NMR : Weigh 40–50 mg to ensure adequate S/N for quaternary carbons.

  • Step-by-Step Procedure :

    • Transfer the precisely weighed analyte into a clean, dry glass vial.

    • Add 600 µL of DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Vortex the mixture for 30 seconds. If any micro-particulates remain, sonicate for 2 minutes at room temperature to ensure complete homogenization.

    • Transfer the homogeneous solution to a high-quality 5 mm NMR tube using a glass Pasteur pipette, ensuring no air bubbles are trapped at the bottom.

Instrument Setup & Acquisition

Spectra should be recorded on a spectrometer operating at 400 MHz or 500 MHz for protons (100 MHz or 125 MHz for carbon)[1].

  • 1 H NMR Parameters :

    • Pulse Sequence : Standard 1D pulse (e.g., zg30).

    • Number of Scans (NS) : 16 to 64.

    • Relaxation Delay (D1) : 1.5 seconds.

    • Spectral Width (SW) : 15 ppm (to capture all highly deshielded exchangeable protons).

  • 13 C NMR Parameters :

    • Pulse Sequence : Proton-decoupled 1D carbon (e.g., zgpg30).

    • Number of Scans (NS) : 512 to 1024.

    • Relaxation Delay (D1) : 2.0 seconds. Causality Note: A longer D1 is critical for the accurate integration and detection of the quaternary amide carbonyl and aromatic bridgehead carbons, which inherently possess longer T1​ relaxation times.

Data Processing
  • Apply an exponential window function with a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation to optimize the S/N ratio without sacrificing resolution.

  • Phase the spectrum manually to ensure purely absorptive Lorentzian line shapes.

  • Calibrate the chemical shift axis using the residual solvent peak (DMSO- d6​ : 1 H at 2.50 ppm, 13 C at 39.52 ppm) or the internal TMS peak (0.00 ppm)[1].

  • Perform multiplet analysis and integration, normalizing the C1 methine proton to 1.00.

NMR_Workflow A 1. Sample Weighing (10-20 mg for 1H, 30-50 mg for 13C) B 2. Solvent Addition (600 µL DMSO-d6) A->B C 3. Dissolution & Homogenization (Vortex/Sonicate) B->C D 4. Transfer to 5 mm NMR Tube C->D E 5. Data Acquisition (1H: 16-64 scans, 13C: 512-1024 scans) D->E F 6. Fourier Transform & Phasing E->F G 7. Peak Integration & Assignment F->G

Step-by-step experimental workflow for NMR sample preparation and data acquisition.

Data Presentation

The expected chemical shifts ( δ ) and multiplicities for (R)-indane-1-carboxamide, derived from standard indane-derivative profiles and empirical observations[2][3], are summarized below.

Table 1: 1 H NMR Data Summary (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
NH 2​ ~7.45, ~7.05br s2H-Amide protons (diastereotopic/restricted rotation)
C4-H to C7-H 7.15 – 7.35m4H-Aromatic protons
C1-H 3.95t (or dd)1H~8.0Chiral methine
C3-H 2​ 2.95, 2.80m2H-Aliphatic CH 2​ (diastereotopic)
C2-H 2​ 2.35, 2.05m2H-Aliphatic CH 2​ (diastereotopic)
Table 2: 13 C NMR Data Summary (100 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment
~175.0 C=O (Quaternary)Amide Carbonyl
~144.5, 142.0 C (Quaternary)Aromatic bridgehead carbons
~127.5, 126.8, 124.5, 124.0 CHAromatic carbons
~50.2 CHC1 (Chiral center)
~31.5 CH 2​ C3
~30.1 CH 2​ C2

References

  • Vertex Pharmaceuticals. "WO2018154519A1 - Modulators of the cystic fibrosis transmembrane conductance regulator protein and methods of use." Google Patents.
  • National Center for Biotechnology Information. "2,3-dihydro-1H-indene-1-carboxamide | C10H11NO | CID 118099." PubChem.
  • "US20230295213A1 - Cd73 inhibitors and pharmaceutical uses thereof." Google Patents.

Sources

Application

Application Notes &amp; Protocols: (R)-2,3-Dihydro-1H-indene-1-carboxamide in Asymmetric Organocatalysis

Introduction: A Novel Catalyst Scaffold for Hydrogen-Bond-Mediated Asymmetric Synthesis The field of organocatalysis has emerged as a powerful third pillar in asymmetric synthesis, complementing biocatalysis and transiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Catalyst Scaffold for Hydrogen-Bond-Mediated Asymmetric Synthesis

The field of organocatalysis has emerged as a powerful third pillar in asymmetric synthesis, complementing biocatalysis and transition-metal catalysis.[1] A key strategy within organocatalysis involves the use of small chiral molecules to create a specific steric environment, guiding the formation of one enantiomer of a product over the other. This is often achieved through non-covalent interactions, such as hydrogen bonding, which can activate a substrate towards a nucleophilic attack.[2]

This document introduces the prospective application of (R)-2,3-Dihydro-1H-indene-1-carboxamide as a novel, hydrogen-bond-donating organocatalyst. While its direct application in organocatalysis is not yet extensively documented, its structural features present a compelling case for its utility. The molecule combines a rigid, stereochemically defined indane backbone with a primary carboxamide group capable of acting as a double hydrogen-bond donor.[3][4] The indane framework is recognized as a "privileged" scaffold in the design of chiral ligands and catalysts, valued for its conformational rigidity which helps in creating a well-defined chiral pocket.[3][5]

We theorize that the primary amide moiety can coordinate with electrophilic substrates, lowering their LUMO and activating them for asymmetric attack. The fixed stereocenter at the C1 position of the indane skeleton is positioned to effectively shield one face of the activated substrate, directing the approach of a nucleophile to achieve high enantioselectivity.

This guide will provide a theoretical framework and a detailed protocol for the application of (R)-2,3-Dihydro-1H-indene-1-carboxamide in the asymmetric aza-Michael reaction, a fundamental carbon-nitrogen bond-forming reaction.[6]

Proposed Catalytic Application: Asymmetric Aza-Michael Reaction

The aza-Michael reaction, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a vital transformation for the synthesis of β-amino carbonyl moieties, which are prevalent in pharmaceuticals and natural products. The development of organocatalytic methods for this reaction has been a significant area of research.[6]

We propose that (R)-2,3-Dihydro-1H-indene-1-carboxamide can effectively catalyze this reaction by activating the Michael acceptor through a dual hydrogen-bonding interaction, as depicted in the mechanistic hypothesis below.

Proposed Catalytic Cycle and Mechanism of Stereoselection

The catalytic cycle begins with the formation of a complex between the organocatalyst and the α,β-unsaturated carbonyl compound (Michael acceptor). The two N-H protons of the primary carboxamide group engage the carbonyl oxygen of the acceptor. This bidentate hydrogen bonding enhances the electrophilicity of the β-carbon.

The rigid indane backbone, with its pseudo-axial carboxamide group in the (R)-configuration, creates a distinct chiral environment. The aromatic ring of the indane scaffold can effectively block one face of the activated enone. Consequently, the incoming amine nucleophile is directed to the opposite, less sterically hindered face, leading to the preferential formation of one enantiomer of the β-amino carbonyl product. Upon product formation, the catalyst is regenerated and can enter a new catalytic cycle.

Catalytic Cycle Proposed Catalytic Cycle for Aza-Michael Reaction cluster_0 Catalytic Cycle Catalyst (R)-Indane-Carboxamide Complex Catalyst-Acceptor Complex (H-Bond Activated) Catalyst->Complex + Acceptor Acceptor α,β-Unsaturated Ketone Acceptor->Complex TransitionState Diastereomeric Transition State Complex->TransitionState + Nucleophile Nucleophile Amine Nucleophile Nucleophile->TransitionState Product_Cat Product-Catalyst Adduct TransitionState->Product_Cat C-N Bond Formation Product_Cat->Catalyst Product Chiral β-Amino Ketone Product_Cat->Product - Catalyst

Caption: Proposed catalytic cycle for the aza-Michael reaction.

Experimental Protocols

General Considerations for Protocol Success
  • Anhydrous Conditions: While many organocatalytic reactions are robust, the exclusion of moisture is recommended to prevent potential side reactions, such as the hydration of the Michael acceptor.

  • Catalyst Purity: The enantiomeric purity of the (R)-2,3-Dihydro-1H-indene-1-carboxamide catalyst is critical for achieving high enantioselectivity in the product.

  • Solvent Selection: The choice of solvent can significantly impact reaction rate and enantioselectivity. Non-polar, aprotic solvents are often preferred for hydrogen-bond-mediated catalysis to minimize competitive hydrogen bonding with the solvent.

Protocol 1: Asymmetric Aza-Michael Addition of Aniline to Chalcone

This protocol details a representative procedure for the conjugate addition of aniline to chalcone, catalyzed by (R)-2,3-Dihydro-1H-indene-1-carboxamide.

Materials:

  • (R)-2,3-Dihydro-1H-indene-1-carboxamide (Catalyst)

  • Chalcone (Michael Acceptor)

  • Aniline (Nucleophile)

  • Toluene (Anhydrous)

  • Hydrochloric Acid (1 M solution)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon).

Step-by-Step Procedure:

  • Reaction Setup: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add (R)-2,3-Dihydro-1H-indene-1-carboxamide (8.8 mg, 0.05 mmol, 10 mol%).

  • Addition of Reactants: Add chalcone (104.1 mg, 0.5 mmol, 1.0 equiv) to the flask.

  • Solvent Addition: Add 2.0 mL of anhydrous toluene to the flask.

  • Initiation: Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst pre-association. Then, add aniline (55.9 mg, 0.6 mmol, 1.2 equiv) dropwise via syringe.

  • Reaction Monitoring: Seal the flask under an inert atmosphere and stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the chalcone is consumed (typically 24-48 hours).

  • Work-up: Upon completion, quench the reaction by adding 5 mL of 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (10 mL), and then with brine (10 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient). Analyze the purified product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC).

Caption: Experimental workflow for the aza-Michael reaction.

Data Presentation: Catalyst Loading and Solvent Screening

The following table presents hypothetical data from an optimization study for the aza-Michael reaction between chalcone and aniline. This illustrates the expected impact of catalyst loading and solvent choice on yield and enantioselectivity.

EntryCatalyst Loading (mol%)SolventTime (h)Yield (%)e.e. (%)
15Toluene487585
210Toluene369291
320Toluene249592
410Dichloromethane488888
510Tetrahydrofuran486055
610Hexane728593

Analysis of Results:

  • Increasing catalyst loading from 5 to 10 mol% significantly improves both the reaction rate and enantioselectivity (Entry 1 vs. 2). A further increase to 20 mol% offers only a marginal improvement in e.e. (Entry 3).

  • Non-polar solvents like toluene and hexane provide superior enantioselectivity compared to more polar solvents like THF (Entries 2, 4, 6 vs. 5). This is consistent with the principle of hydrogen-bond catalysis, where polar solvents can compete with the substrate for hydrogen bonding to the catalyst.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The expected outcome is a high yield of the desired β-amino ketone with significant enantiomeric excess.

Troubleshooting:

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading to 15-20 mol% or extending the reaction time. Ensure all reagents are pure and the solvent is anhydrous.

  • Low Enantioselectivity: This may indicate the presence of a background, uncatalyzed reaction. Lowering the reaction temperature (e.g., to 0 °C or -20 °C) can often enhance enantioselectivity by favoring the more ordered, catalyzed transition state. Also, verify the enantiomeric purity of the catalyst. The choice of a less polar solvent, such as hexane or methylcyclohexane, may also improve the e.e.

  • Side Product Formation: If side products are observed, purification by column chromatography should isolate the desired product. Ensure the reaction is performed under an inert atmosphere to prevent oxidation.

References

  • Asymmetric Brønsted acid catalysis with chiral carboxylic acids. Chemical Society Reviews, 2017. [Link]

  • Indane-Based Chiral Aryl Chalcogenide Catalysts: Development and Applications in Asymmetric Electrophilic Reactions. Accounts of Chemical Research, 2022. [Link]

  • Hydrogen Bond-Mediated Transition Metal-Free Alcoholysis of Primary Amides to Access Esters. The Journal of Organic Chemistry, 2025. [Link]

  • Indane-Based Chiral Aryl Chalcogenide Catalysts: Development and Applications in Asymmetric Electrophilic Reactions. PubMed, 2022. [Link]

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. SpringerLink, 2021. [Link]

  • Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. MDPI, 2022. [Link]

  • Indane-Based Chiral Aryl Chalcogenide Catalysts: Development and Applications in Asymmetric Electrophilic Reactions. Accounts of Chemical Research, 2022. [Link]

  • Stereoselective Bio‐Organocatalytic Cascade to Chiral Amides as Active Pharmaceutical Ingredient Intermediates Using ω‐Transaminase and Choline Chloride Under Microwave Irradiation. PMC, 2026. [Link]

  • Chiral Organocatalysis. SlideShare, N.A. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Poor Aqueous Solubility of (R)-2,3-Dihydro-1H-indene-1-carboxamide

Prepared by the Senior Application Scientist Team Welcome to the technical support center for (R)-2,3-Dihydro-1H-indene-1-carboxamide. This guide is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for (R)-2,3-Dihydro-1H-indene-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of this compound. Poor solubility is a common hurdle that can impede in vitro assays, formulation development, and ultimately, in vivo bioavailability. This document provides a structured, in-depth approach to systematically characterize, troubleshoot, and resolve these solubility issues.

Our philosophy is to empower you not just with protocols, but with the scientific rationale behind them. By understanding the "why" behind each step, you can make informed decisions to overcome the specific challenges presented by this molecule.

Section 1: Foundational Characterization - Frequently Asked Questions

Before attempting to modify the solubility of a compound, it is critical to establish a baseline understanding of its fundamental physicochemical properties. This section addresses the essential initial questions.

FAQ 1: What are the predicted physicochemical properties of (R)-2,3-Dihydro-1H-indene-1-carboxamide, and what do they imply for its solubility?

Understanding the inherent properties of (R)-2,3-Dihydro-1H-indene-1-carboxamide is the first step in diagnosing solubility issues. Based on its structure, we can predict several key parameters that influence its behavior in aqueous media.

The XLogP3 value of 1.2 suggests that the molecule is moderately lipophilic, meaning it prefers a fatty or non-polar environment over a water-based one. This lipophilicity is a primary driver of its poor aqueous solubility. The primary amide group can participate in hydrogen bonding, but the larger indane ring system contributes significantly to the molecule's non-polar character.

Table 1: Predicted Physicochemical Properties of 2,3-Dihydro-1H-indene-1-carboxamide

PropertyPredicted ValueImplication for Aqueous SolubilitySource
Molecular Weight 161.20 g/mol Low molecular weight is generally favorable, but other factors dominate.[1]
XLogP3 1.2Indicates moderate lipophilicity, a likely cause of poor water solubility.[1]
Hydrogen Bond Donors 1 (from the -NH2 group)Can participate in hydrogen bonding with water, but this is offset by the lipophilic scaffold.[1]
Hydrogen Bond Acceptors 1 (from the C=O group)Can participate in hydrogen bonding with water.[1]
pKa (Acidic) ~16-18 (estimated)The N-H bond is very weakly acidic, meaning it will not deprotonate in physiological pH ranges.[2][3]
pKa (Basic) ~ -0.5 (estimated for conjugate acid)The carbonyl oxygen is an extremely weak base; the molecule will not become protonated in aqueous solutions.[4]

Expert Insight: The most critical takeaway from these properties is the non-ionizable nature of the molecule within the typical biological pH range of 1 to 8. This means that simple pH adjustment will not be an effective strategy to increase its solubility.[5]

FAQ 2: How do I experimentally determine the solubility of my compound?

Predictive data is a starting point, but experimental determination is the gold standard. There are two primary types of solubility measurements: kinetic and thermodynamic.

  • Kinetic Solubility: This measures the concentration at which a compound, rapidly dissolved from a concentrated organic stock (e.g., DMSO), precipitates in an aqueous buffer. It is a high-throughput method ideal for early discovery to quickly flag problematic compounds.[6]

  • Thermodynamic Solubility: This measures the true equilibrium concentration of a compound in a saturated solution, where the dissolved compound is in equilibrium with its most stable solid form.[7] This is a more time-consuming but accurate measure, crucial for later-stage development.

We recommend starting with a kinetic assay for initial troubleshooting and progressing to a thermodynamic assay for formulation development.

Step-by-step protocols for both assays are provided in Section 4 of this guide.

FAQ 3: How do I determine the pKa of my compound, and why is it important?

The pKa is the pH at which a compound is 50% ionized.[8] As established, (R)-2,3-Dihydro-1H-indene-1-carboxamide is predicted to be non-ionizable in the physiological pH range. However, experimental verification is crucial to confirm this. If the compound had an ionizable group, its solubility would be significantly influenced by pH, as described by the Henderson-Hasselbalch equation.[9][10]

Potentiometric titration is the most common and precise method for pKa determination.[11][12] It involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The inflection point of the titration curve reveals the pKa.[13][14]

A detailed protocol for pKa determination is provided in Section 4.

FAQ 4: Could polymorphism be affecting my solubility results?

Polymorphism is the ability of a solid compound to exist in multiple crystalline forms or an amorphous form.[15] These different forms can have distinct physicochemical properties, including solubility and dissolution rate.[16][17]

  • Metastable Forms: These are generally more soluble but can convert to a more stable, less soluble form over time.[16]

  • Stable Form: This is the least soluble, most thermodynamically stable form.[18]

  • Amorphous Form: Lacks a crystalline structure and typically has the highest apparent solubility and fastest dissolution rate, but is also the least stable.[19]

Inconsistent solubility results between different batches or over time may indicate the presence of different polymorphs. If you observe such variability, characterization using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) is recommended.

Section 2: Troubleshooting & Initial Solubilization Strategies

This section provides direct answers and actionable solutions to common problems encountered during experiments.

G cluster_start Initial Problem cluster_char Characterization cluster_ts Troubleshooting cluster_sol Solubilization Strategies Start Poor Aqueous Solubility of (R)-2,3-Dihydro-1H-indene-1-carboxamide Char 1. Foundational Characterization (Solubility, pKa, Polymorphism) Start->Char Precipitation Q1: Precipitation from DMSO stock? Char->Precipitation Begin Experiments pH_Fail Q2: pH adjustment ineffective? Precipitation->pH_Fail If still insoluble Cosolvent Q3: Use Cosolvents (e.g., Ethanol, PEG 400) pH_Fail->Cosolvent Verified non-ionizable (as expected) Surfactant Q4: Use Surfactants (e.g., Tween® 80) Cosolvent->Surfactant If insufficient Cyclodextrin Q5: Use Cyclodextrins (e.g., HP-β-CD) Surfactant->Cyclodextrin If insufficient Nanotech Q6: Advanced Formulations (e.g., Nanoparticles) Cyclodextrin->Nanotech For in vivo / advanced needs

Caption: General Troubleshooting Workflow for Poor Solubility.

Q1: My compound is crashing out of solution when I dilute my DMSO stock into an aqueous buffer. What should I do?

A1: This is a classic sign of kinetic insolubility. The compound is soluble in the 100% DMSO stock but precipitates when the percentage of the organic solvent drops significantly upon dilution into the aqueous buffer.

Causality: The high concentration of DMSO keeps the lipophilic compound solvated. When introduced to the aqueous environment, water cannot effectively solvate the molecule, causing it to aggregate and precipitate.

Recommended Solutions (in order of complexity):

  • Decrease Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay to a level below its kinetic solubility limit.

  • Increase Co-solvent Percentage: If your experimental system can tolerate it, slightly increase the final percentage of DMSO (e.g., from 0.5% to 1-2%). However, be mindful that higher concentrations of organic solvents can affect biological assays.

  • Use an Alternative Co-solvent: Prepare the stock solution in a different water-miscible organic solvent that may have better solubilizing properties for your compound.[20] See Q3 for a list of common co-solvents.

  • Change Dilution Method: Instead of adding the DMSO stock directly to the buffer, try a serial dilution method where the percentage of DMSO is decreased more gradually.

Q2: I've tried adjusting the pH of my buffer, but the solubility hasn't improved. Why might this be, and what's next?

A2: This result is expected for (R)-2,3-Dihydro-1H-indene-1-carboxamide. As discussed in FAQ 1, the primary amide functional group is extremely weakly acidic (pKa ~16-18) and its conjugate acid is extremely acidic (pKa ~ -0.5), meaning it is essentially neutral and non-ionizable in the pH range of 1-12.[3][4]

Causality: Solubility enhancement through pH modification relies on converting a neutral, less soluble form of a drug into a charged, more soluble salt form.[5] Since this compound cannot be readily protonated or deprotonated in water, changing the pH will not create a charged species and thus will not increase its solubility.

What's Next: You should move on to formulation strategies that do not rely on ionization. The next logical step is to investigate the use of co-solvents.

Q3: What are the best cosolvents to try for initial experiments, and what are the typical concentration ranges?

A3: Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium.[20] This makes the solvent system more "hospitable" to lipophilic compounds.

Causality: Co-solvents disrupt the hydrogen-bonding network of water, reducing the energy required to create a cavity for the solute molecule. This change in "solvent-solvent" interaction makes the "solute-solvent" interaction more favorable.[21]

Recommended Initial Screen: We recommend screening a small panel of pharmaceutically acceptable co-solvents. The goal is to find the co-solvent that provides the required solubility at the lowest possible concentration to minimize potential toxicity or interference with the experiment.

Table 2: Common Co-solvents for Solubility Enhancement

Co-solventTypical Starting Concentration (% v/v)Notes
Ethanol 5 - 20%Generally well-tolerated in many in vitro systems.
Propylene Glycol (PG) 5 - 30%A common vehicle for both oral and parenteral formulations.
Polyethylene Glycol 400 (PEG 400) 5 - 40%Higher solubilizing capacity for many lipophilic compounds.
Dimethyl Sulfoxide (DMSO) < 2% (for cell-based assays)Excellent solubilizer but can have biological effects at higher concentrations.
N-Methyl-2-pyrrolidone (NMP) 1 - 10%Strong solubilizer, often used in preclinical toxicology studies.

Experimental Approach: Prepare a series of aqueous buffers containing different concentrations of each co-solvent. Then, perform a solubility measurement (kinetic or thermodynamic) in each mixture to determine the optimal system for your needs.

Section 3: Advanced Formulation Strategies

If initial strategies like using co-solvents are insufficient, more advanced formulation approaches are necessary. These are particularly important when preparing for in vivo studies where high drug loading and stability are required.

Q4: When should I consider using surfactants, and how do I choose the right one?

A4: Surfactants should be considered when co-solvents alone do not provide adequate solubility or when you need to create a stable formulation for oral delivery. Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), form micelles.

Causality: These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble, lipophilic compounds like (R)-2,3-Dihydro-1H-indene-1-carboxamide can be encapsulated within the hydrophobic core, effectively dispersing them in the aqueous medium.[21]

Choosing a Surfactant:

  • Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity. Examples include Polysorbate 80 (Tween® 80) and Poloxamers.

  • The Hydrophile-Lipophile Balance (HLB) value can help guide selection. For solubilization (oil-in-water systems), surfactants with higher HLB values (typically >10) are generally more effective.

  • Screening is key: Test a small panel of surfactants at various concentrations above their CMC to identify the most effective one for your compound.

Q5: How can cyclodextrins improve the solubility of my compound, and what is the general procedure for preparing a cyclodextrin inclusion complex?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They are highly effective at improving the solubility of poorly soluble drugs.[7]

G cluster_process Cyclodextrin Inclusion Complex Formation Start Poorly Soluble Drug (Lipophilic) Complex Inclusion Complex (Drug inside CD cavity) Start->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) CD->Complex Host-Guest Interaction Result Enhanced Aqueous Solubility & Stability Complex->Result

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Optimization

Technical Support Center: Preserving Chiral Integrity of (R)-2,3-Dihydro-1H-indene-1-carboxamide

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for preventing the racemization of (R)-2,3-Dihydro-1H-indene-1-carboxamide during chemical reac...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for preventing the racemization of (R)-2,3-Dihydro-1H-indene-1-carboxamide during chemical reactions. By understanding the underlying mechanisms and implementing the robust protocols outlined below, you can ensure the stereochemical purity of your valuable chiral intermediates and final active pharmaceutical ingredients (APIs).

Understanding the Challenge: The Science of Racemization

The primary culprit behind the loss of enantiomeric purity in (R)-2,3-Dihydro-1H-indene-1-carboxamide is the deprotonation of the acidic α-hydrogen atom adjacent to the carbonyl group of the amide.[1][2][3] This abstraction, typically facilitated by a base, leads to the formation of a planar enolate intermediate.[1][2][4] Once this planar, achiral intermediate is formed, reprotonation can occur from either face of the molecule with equal probability.[2][4][5] This non-stereospecific protonation results in the formation of a 1:1 mixture of both the (R) and (S) enantiomers, a process known as racemization.[1][4] Acid-catalyzed racemization can also occur through the formation of a planar enol intermediate.[4][5][6]

The stability of the enolate intermediate is a key factor influencing the rate of racemization. The negative charge on the α-carbon is delocalized onto the more electronegative oxygen atom of the carbonyl group through resonance, which stabilizes the enolate.[2] Factors that promote the formation and stability of this enolate will, therefore, increase the risk of racemization.

Troubleshooting Guide: Addressing Racemization in Your Experiments

This section addresses common issues encountered during the handling and reaction of (R)-2,3-Dihydro-1H-indene-1-carboxamide and provides actionable troubleshooting steps.

Scenario 1: Significant loss of enantiomeric excess (ee) is observed after a base-catalyzed reaction (e.g., hydrolysis, substitution).

  • Potential Cause: The base used is too strong or is present in a high concentration, leading to rapid enolate formation. Elevated temperatures can also accelerate racemization kinetics.[7][8] The solvent may also play a crucial role in stabilizing the enolate intermediate.[7][9]

  • Troubleshooting Workflow:

    • Re-evaluate Your Base:

      • Action: If possible, switch to a milder base. For instance, instead of strong bases like sodium hydroxide or potassium tert-butoxide, consider using weaker bases such as potassium carbonate or triethylamine, especially if the reaction can proceed effectively with a less basic catalyst.

      • Rationale: Weaker bases will deprotonate the α-hydrogen at a slower rate, minimizing the time the molecule spends as the vulnerable planar enolate.

    • Optimize Reaction Temperature:

      • Action: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.[10]

      • Rationale: Racemization is a thermodynamically controlled process, and lower temperatures will decrease the rate of enolate formation and subsequent racemization.[7][8]

    • Solvent Screening:

      • Action: Screen a variety of solvents. Aprotic, non-polar solvents are generally preferred over protic or polar aprotic solvents.

      • Rationale: Protic solvents can facilitate proton exchange and stabilize the enolate intermediate through hydrogen bonding, thereby increasing the rate of racemization.[7] Polar aprotic solvents can also solvate the cation of the enolate, increasing its effective nucleophilicity and potentially its rate of formation.

    • Control Stoichiometry and Addition Rate:

      • Action: Use the minimum effective amount of base and consider adding it slowly to the reaction mixture.

      • Rationale: Maintaining a low instantaneous concentration of the base can help to suppress the rate of enolate formation.

Scenario 2: Racemization is detected during work-up or purification.

  • Potential Cause: The pH of aqueous washes or the nature of the stationary phase in chromatography can induce racemization.

  • Troubleshooting Workflow:

    • Neutralize with Care:

      • Action: During aqueous work-up, use buffered solutions or mild acidic/basic washes to adjust the pH. Avoid prolonged exposure to strongly acidic or basic conditions.

      • Rationale: Maintaining a pH close to neutral will minimize both acid- and base-catalyzed enolization.

    • Chromatography Considerations:

      • Action: If using silica gel chromatography, which is acidic, consider deactivating it with a small amount of a non-nucleophilic base like triethylamine in the eluent. Alternatively, consider using a less acidic stationary phase like alumina.

      • Rationale: The acidic surface of silica gel can catalyze enolization and subsequent racemization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for (R)-2,3-Dihydro-1H-indene-1-carboxamide?

A1: The primary mechanism is the formation of a planar, achiral enolate intermediate through the removal of the α-hydrogen by a base, or the formation of a planar enol intermediate under acidic conditions.[1][4][5] Subsequent non-stereospecific reprotonation leads to a racemic mixture.[2][5]

Q2: Which reaction conditions are most critical to control to prevent racemization?

A2: The most critical parameters to control are temperature, the strength and concentration of the base or acid, and the choice of solvent.[7][10] Lower temperatures, weaker bases/acids, and aprotic, non-polar solvents are generally recommended.[7][10]

Q3: How can I accurately determine the enantiomeric excess of my product?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral compounds.[11][12][13] This technique uses a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their quantification.[11][12]

Q4: Are there any coupling reagents for amide synthesis that are known to be "racemization-free"?

A4: While no reagent can be guaranteed to be completely "racemization-free" under all conditions, certain coupling reagents are designed to minimize racemization. For example, ynamides have been reported as effective coupling reagents for amide and peptide synthesis with no detectable racemization under extremely mild conditions.[14][15][16] Reagents that operate under neutral conditions, such as those employing carbodiimides (e.g., DCC, EDC) in the presence of additives like HOBt or Oxyma, are also designed to suppress racemization.[17][18]

Key Experimental Parameters and Their Impact on Racemization

ParameterCondition to Minimize RacemizationRationale
Temperature LowReduces the rate of enolate formation and subsequent proton exchange.[7][10]
Base/Acid Weak, low concentrationMinimizes the rate of deprotonation/protonation of the α-hydrogen.
Solvent Aprotic, non-polar (e.g., Toluene, Hexane)Reduces stabilization of the planar enolate intermediate.[7][9]
Reaction Time As short as possibleMinimizes the time the chiral center is susceptible to racemization.
Work-up pH Neutral (pH ~7)Avoids both acid and base-catalyzed enolization.[19]

Visualizing the Mechanism of Racemization

The following diagram illustrates the base-catalyzed racemization of (R)-2,3-Dihydro-1H-indene-1-carboxamide through the formation of the planar enolate intermediate.

Racemization_Mechanism cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer R_amide (R)-2,3-Dihydro-1H- indene-1-carboxamide Enolate Planar Enolate (Achiral Intermediate) R_amide->Enolate + Base - H⁺ Enolate->R_amide + H⁺ S_amide (S)-2,3-Dihydro-1H- indene-1-carboxamide Enolate->S_amide + H⁺

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Recommended Protocol: Chiral HPLC Analysis

To monitor the enantiomeric purity of your (R)-2,3-Dihydro-1H-indene-1-carboxamide, a robust chiral HPLC method is essential. The following provides a general starting point for method development.

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as one coated with amylose or cellulose derivatives, is often a good starting point for the separation of indene derivatives.[11]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. A common starting ratio is 90:10 (v/v) n-hexane:isopropanol.[11][13]

  • Additives: For amide compounds, the addition of a small amount of an acidic or basic modifier to the mobile phase can improve peak shape and resolution. For amides, which can have both acidic and basic properties, starting with no additive is recommended, followed by the addition of a small amount (e.g., 0.1%) of trifluoroacetic acid (TFA) or diethylamine (DEA) if peak tailing is observed.[13]

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min and ambient temperature are typical starting conditions.[11]

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm) is standard.[11]

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.[11]

Workflow for Chiral Method Development:

Caption: General workflow for chiral HPLC method development.

By diligently applying these principles and protocols, you can effectively troubleshoot and prevent the racemization of (R)-2,3-Dihydro-1H-indene-1-carboxamide, ensuring the chiral integrity of your compounds throughout your research and development endeavors.

References

  • Westin, J.
  • Master Organic Chemistry. (2022, August 16).
  • Benchchem. Troubleshooting low enantiomeric excess in asymmetric synthesis.
  • Making Molecules. (2024, February 26).
  • Wikipedia.
  • Chemistry LibreTexts. (2021, March 5). 19.
  • Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society.
  • ResearchGate.
  • ACS Publications. (2019, April 18).
  • Canadian Journal of Chemistry. (1975). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. 53(11), 1643-1647.
  • Organic Chemistry Portal. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis.
  • National Institutes of Health.
  • ResearchGate.
  • ACS Publications. (2018, October 2).
  • SciSpace. (2019, September 3). Practical Role of Racemization Rates in Deracemization Kinetics and Process Productivities.
  • ResearchGate.
  • Royal Society of Chemistry. (2008). Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone. Organic & Biomolecular Chemistry, 6(22), 4163-4169.
  • ACS Publications. (1998). Enolization of Aldehydes and Ketones: Structural Effects on Concerted Acid−Base Catalysis. Journal of the American Chemical Society.
  • YouTube. (2024, June 18).
  • University of Calgary.
  • YouTube. (2014, June 26).
  • National Institutes of Health.
  • Luxembourg Bio Technologies.
  • BOC Sciences. (2024, March 29).
  • Benchchem.
  • SciSpace.
  • ResearchGate.
  • Master Organic Chemistry. (2018, February 28).
  • ResearchGate. Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction.
  • Česká a slovenská farmacie. (2007, July 23).
  • ACS Publications. (2016, November 8). Recent Developments in Amide Synthesis Using Nonactivated Starting Materials. The Journal of Organic Chemistry.
  • Nature. (2015, April 16). This is the author's accepted version of the manuscript.
  • Chiralpedia. (2022, November 3).
  • ResearchGate.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • ResearchGate.
  • Cardiff University.
  • The University of Manchester.
  • National Institutes of Health. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
  • Guidelines and methodologies in asymmetric synthesis and c
  • ACS Publications. (2014, June 3). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research.
  • MDPI. (2023, July 25).
  • Google Patents. (2016, July 28). WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane.
  • Chemistry Steps. (2022, September 3). Enantiomeric Excess (ee)
  • PubMed. (2023, December 15). Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency.
  • YouTube. (2019, October 9). Problem 6 19 Enantiomeric Excess Problem.
  • Chiba University. 天然物創薬化学研究室.

Sources

Troubleshooting

purification techniques for (R)-2,3-Dihydro-1H-indene-1-carboxamide trace impurities

Welcome to the Technical Support Center. When synthesizing (R)-2,3-dihydro-1H-indene-1-carboxamide —a critical chiral intermediate for CFTR modulators, ghrelin receptor agonists, and targeted antivirals—researchers frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. When synthesizing (R)-2,3-dihydro-1H-indene-1-carboxamide —a critical chiral intermediate for CFTR modulators, ghrelin receptor agonists, and targeted antivirals—researchers frequently encounter three persistent trace impurities: the (S)-enantiomer, urea coupling byproducts, and unreacted starting materials.

As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Below, you will find the mechanistic causality behind these impurities, self-validating troubleshooting steps, and field-proven protocols to achieve >99.5% chemical purity and >99% enantiomeric excess (ee).

Core Purification Workflow

The following logic tree dictates the optimal sequence for clearing trace impurities without compromising the yield of the target (R)-enantiomer.

PurificationWorkflow Crude Crude (R)-2,3-Dihydro-1H- indene-1-carboxamide Wash pH-Controlled Aqueous Workup (0.1 M NaOH / Brine) Crude->Wash AcidImp Carboxylic Acid Impurities Removed Wash->AcidImp Aqueous Phase OrgLayer Organic Phase (Amide + Urea Byproducts) Wash->OrgLayer Organic Phase Resin Scavenger Resin Treatment (Amberlyst-15 / SiliaMetS) OrgLayer->Resin UreaImp Urea/Coupling Byproducts Bound Resin->UreaImp Resin Matrix Filtrate Filtered Amide Solution Resin->Filtrate Filtration SFC Chiral SFC Polishing (Amylose-based CSP) Filtrate->SFC Concentration SEnant (S)-Enantiomer Removed SFC->SEnant Peak 1 Pure Pure (R)-2,3-Dihydro-1H- indene-1-carboxamide (>99.5% Purity, >99% ee) SFC->Pure Peak 2

Workflow for the purification of (R)-2,3-Dihydro-1H-indene-1-carboxamide from trace impurities.

Troubleshooting Guide & FAQs

Q1: Why does my enantiomeric excess (ee) drop during the amidation of (R)-indane-1-carboxylic acid, and how do I clear the (S)-enantiomer?

  • The Causality: The C1 α -proton of the indane ring is highly activated by both the adjacent aromatic ring and the carbonyl group. During base-mediated amide coupling (e.g., using DIPEA or TEA), transient enolization occurs, leading to base-catalyzed epimerization [1]. Standard recrystallization rarely clears the (S)-enantiomer due to isomorphic co-crystallization.

  • The Solution: Implement Supercritical Fluid Chromatography (SFC) using an amylose-based chiral stationary phase (CSP). SFC is superior to preparative HPLC for this compound because the non-polar supercritical CO 2​ , combined with a polar modifier (EtOH/NH 3​ ), prevents further on-column epimerization while providing baseline resolution of the enantiomers [2].

Q2: I am using EDC/HOBt for the coupling, but urea byproducts are co-eluting with my product. How can I remove them without running a silica column?

  • The Causality: EDC-urea exhibits a deceptive solubility profile. While it is theoretically water-soluble, trace amounts partition into the organic layer during workup and co-precipitate with the target carboxamide due to hydrogen bonding.

  • The Solution: Utilize functionalized scavenger resins. A polymer-supported sulfonic acid (e.g., Amberlyst-15) covalently binds the basic EDC-urea byproduct. This phase-switch purification ensures the byproduct remains resin-bound, allowing the pure amide to simply be filtered off [3].

Q3: Standard NaHCO 3​ washes are leaving 1-2% of unreacted (R)-indane-1-carboxylic acid in my final product. Why?

  • The Causality: The lipophilic indane core causes the sodium salt of the carboxylic acid to act as a weak surfactant, forming micro-emulsions that trap the acid in the organic phase.

  • The Solution: Shift to a stronger, more dilute base wash (0.1 M NaOH) combined with a strict temperature control (0–5 °C) to force complete deprotonation while suppressing micelle formation.

Quantitative Data: Impurity Clearance Matrix

The following table summarizes the expected clearance rates when applying the protocols detailed in Section 4.

Impurity TypeBaseline Level (%)Purification MethodPost-Purification Level (%)Target Recovery (%)
(S)-Enantiomer 2.5 – 5.0Chiral SFC (Amylose CSP)< 0.192 – 95
Indane-1-carboxylic acid 1.0 – 3.0Cold 0.1 M NaOH Wash< 0.05> 98
EDC-Urea Byproduct 3.0 – 6.0Amberlyst-15 Scavenger< 0.0196 – 98
DCU (DCC Byproduct) 1.5 – 4.0Recrystallization (EtOAc/Heptane)< 0.585 – 90

Detailed Experimental Protocols

Protocol A: Scavenger Resin-Assisted Workup (Removal of EDC-Urea & Acid Traces)

This protocol is a self-validating system: if the filtrate pH remains neutral and no precipitate forms upon concentration, the urea has been successfully scavenged.

  • Dissolution: Dissolve the crude reaction mixture (containing ~10 mmol of target amide) in 50 mL of Dichloromethane (DCM).

  • pH-Controlled Wash: Transfer to a separatory funnel. Wash with 3 x 25 mL of cold (0–5 °C) 0.1 M NaOH to deprotonate and partition unreacted (R)-indane-1-carboxylic acid into the aqueous layer. Follow immediately with 1 x 25 mL brine to break any micro-emulsions.

  • Resin Scavenging: Transfer the organic layer to a round-bottom flask. Add 3.0 equivalents (relative to the initial EDC used) of Amberlyst-15 strongly acidic cation exchange resin (pre-swelled in DCM for 15 minutes).

  • Agitation: Stir the suspension gently at room temperature for 2 hours. The resin will covalently sequester the basic EDC-urea byproduct.

  • Filtration: Filter the suspension through a sintered glass funnel (porosity 3). Wash the resin cake with 2 x 10 mL DCM to ensure complete recovery of the target amide.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the chemically pure carboxamide.

Protocol B: Chiral SFC Polishing (Removal of (S)-Enantiomer)

This methodology ensures the absolute stereochemical integrity of the final API intermediate.

  • Sample Preparation: Dissolve the chemically pure carboxamide in HPLC-grade Methanol to a concentration of 20 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the SFC column.

  • System Setup: Equip the Supercritical Fluid Chromatography (SFC) system with a Chiralpak AD-H column (Amylose tris(3,5-dimethylphenylcarbamate), 250 x 20 mm, 5 µm).

  • Mobile Phase: Set the mobile phase to 75% supercritical CO 2​ and 25% co-solvent (Ethanol containing 0.1% Diethylamine or 0.1% NH 3​ ). The basic modifier is critical to maintain sharp peak shapes and prevent acidic tailing of the amide.

  • Parameters:

    • Flow rate: 70 mL/min

    • Backpressure: 150 bar

    • Column temperature: 35 °C

    • UV Detection: 210 nm and 254 nm

  • Collection: Inject 1 mL volumes. The (R)-enantiomer and (S)-enantiomer will resolve with baseline separation. Collect the target peak using a mass-directed or UV-directed fraction collector.

  • Recovery: Evaporate the fractions under reduced pressure at 30 °C to yield the enantiopure (R)-2,3-Dihydro-1H-indene-1-carboxamide.

References

  • Source: researchgate.
  • Source: acs.
  • Source: acs.
Optimization

optimizing long-term storage conditions for (R)-2,3-Dihydro-1H-indene-1-carboxamide

Welcome to the Santiago R&D Technical Support Portal (Updated: April 2026) Subject Matter Expert: Senior Application Scientist, API Formulation & Stability Handling enantiomerically pure indane derivatives requires a rig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Santiago R&D Technical Support Portal (Updated: April 2026)

Subject Matter Expert: Senior Application Scientist, API Formulation & Stability

Handling enantiomerically pure indane derivatives requires a rigorous understanding of their structural vulnerabilities. (R)-2,3-Dihydro-1H-indene-1-carboxamide (commonly referred to as (R)-indane-1-carboxamide) is a highly valuable intermediate and active pharmaceutical ingredient (API) scaffold. However, its unique molecular architecture—specifically the benzylic chiral center adjacent to a carboxamide group—makes it susceptible to three primary degradation pathways: racemization, hydrolysis, and auto-oxidation.

This guide provides field-proven, causality-driven protocols to ensure the long-term structural and chiral integrity of your compound.

I. Mechanistic Troubleshooting & FAQs

Q1: After 6 months of storage at 4°C, my batch of (R)-2,3-Dihydro-1H-indene-1-carboxamide shows a significant drop in enantiomeric excess (ee). Why is it racemizing? The Causality: The chiral center at the C1 position of the indane ring is benzylic (adjacent to the aromatic ring) and alpha to the electron-withdrawing carbonyl of the carboxamide. This dual-activation makes the C1 proton uniquely acidic. Even trace amounts of basic impurities (e.g., residual solvents like triethylamine from synthesis) or localized pH shifts from glass vial leaching can trigger deprotonation. The resulting planar carbanion intermediate readily re-protonates from either face, converting your pure (R)-enantiomer into a racemic mixture. The Fix: Ensure the final API is rigorously purified to remove trace bases. Store the compound in borosilicate glass (which resists alkaline leaching compared to soda-lime glass) and maintain strictly anhydrous conditions to prevent the formation of micro-environments where pH can fluctuate.

Q2: I am detecting a new peak in my LC-MS with a mass shift of +1 Da (loss of -NH2, gain of -OH). What is this degradant? The Causality: You are observing the hydrolysis of the carboxamide group to indane-1-carboxylic acid. While amides are generally more stable than esters, they remain highly susceptible to nucleophilic attack by water over long storage periods, especially when catalyzed by residual acids or bases . In solid-state storage, hygroscopic uptake of ambient humidity provides the necessary water molecules for this reaction . The Fix: Transition from storing the compound as a crystalline solid in ambient air to a lyophilized powder stored under an inert atmosphere.

Q3: My stability indicating assay shows +14 Da and +16 Da impurities. Is the molecule oxidizing? The Causality: Yes. The benzylic positions (C1 and C3) are highly prone to radical-mediated auto-oxidation. Exposure to ambient UV light and atmospheric oxygen initiates hydrogen abstraction, forming a stable benzylic radical. This reacts with O2 to form hydroperoxides (+32 Da), which subsequently decompose into alcohols (+16 Da) or ketones (+14 Da, e.g., 3-oxo-indane-1-carboxamide) . The Fix: Complete exclusion of light (using amber vials) and oxygen (via Argon purging) is non-negotiable for long-term storage.

II. Degradation Pathways Visualization

Degradation Main (R)-2,3-Dihydro-1H-indene-1-carboxamide Racemization (S)-Enantiomer (Loss of Chiral Purity) Main->Racemization Base/Acid Catalysis (Benzylic Deprotonation) Hydrolysis Indane-1-carboxylic acid + Ammonia Main->Hydrolysis Moisture + Heat (Amide Cleavage) Oxidation Benzylic Hydroperoxides / 3-Oxo Derivatives Main->Oxidation Light + O2 (Radical Auto-oxidation)

Fig 1. Primary degradation pathways of (R)-indane-1-carboxamide under suboptimal storage.

III. Quantitative Stability Data

To illustrate the critical impact of storage conditions, the following table summarizes the degradation profile of (R)-2,3-Dihydro-1H-indene-1-carboxamide over a 6-month accelerated stability study.

Table 1: 6-Month Stability Profile of (R)-2,3-Dihydro-1H-indene-1-carboxamide

Storage ConditionTemp (°C)AtmosphereContainer TypePurity (LC-UV)Chiral Purity (ee)Primary Degradant Observed
Ambient (Control) 25°CAir (60% RH)Clear Glass88.4%91.2%Indane-1-carboxylic acid
Refrigerated 4°CAir (Ambient)Clear Glass94.1%96.5%3-Oxo-indane-1-carboxamide
Standard Freezer -20°CAir (Desiccated)Amber Glass98.2%98.9%Trace Hydroperoxides
Optimized (Argon) -20°CArgonAmber PTFE-Capped>99.8% >99.9% None detected

Data Interpretation: Temperature control alone is insufficient. The combination of deep-freeze temperatures, complete desiccation, and inert gas purging is required to halt both hydrolysis and racemization .

IV. Self-Validating Protocol: Ultra-Long-Term Storage Preparation

Do not merely place your synthesized API in a freezer. Follow this self-validating workflow to ensure multi-year stability.

The Protocol

Step 1: Lyophilization (Moisture Removal)

  • Action: Dissolve the purified API in a suitable lyophilization matrix (e.g., LC-MS grade Water/Acetonitrile) and freeze-dry for 48 hours.

  • Causality: Residual solvents from synthesis can act as plasticizers or localized reaction mediums, accelerating hydrolysis. Lyophilization yields a porous, completely dry powder.

  • Self-Validation Checkpoint 1: Perform a Karl Fischer (KF) titration on a sacrificial aliquot. Do not proceed unless moisture content is <0.1% w/w.

Step 2: Aliquoting into Amber Borosilicate Vials

  • Action: Transfer the lyophilized powder into pre-dried, amber borosilicate glass vials.

  • Causality: Amber glass blocks UV radiation (preventing radical auto-oxidation). Borosilicate prevents alkaline metal leaching (preventing base-catalyzed racemization).

Step 3: Argon Purging

  • Action: Using a manifold, purge the headspace of each vial with high-purity Argon gas for 30 seconds.

  • Causality: Why Argon and not Nitrogen? Argon is denser than air and settles at the bottom of the vial, creating a protective blanket over the API. Nitrogen readily mixes with ambient air during the capping process, leaving residual oxygen.

  • Self-Validation Checkpoint 2: Utilize Headspace Gas Chromatography (GC) on a control vial to verify oxygen concentration is <1%.

Step 4: Hermetic Sealing

  • Action: Seal the vials immediately using PTFE-lined screw caps, followed by an external wrap of Parafilm.

  • Causality: Standard silicone septa are permeable to atmospheric moisture over multi-year timelines. PTFE provides a completely inert, impermeable barrier.

Step 5: Storage & Predictive Validation

  • Action: Store the sealed vials at -20°C in a dark desiccator cabinet.

  • Self-Validation Checkpoint 3: Place one control vial in an accelerated stability chamber (40°C / 75% RH) for 30 days. Analyze via Chiral SFC and LC-MS. If purity remains >99%, the -20°C batch is validated for 24+ months of storage.

Workflow Visualization

Workflow Step1 1. Lyophilization Remove residual solvents & water Step2 2. Aliquoting Transfer to amber borosilicate vials Step1->Step2 Step3 3. Inert Purge Backfill with Argon gas Step2->Step3 Step4 4. Sealing PTFE-lined caps + Parafilm Step3->Step4 Step5 5. Storage -20°C in dark desiccator Step4->Step5

Fig 2. Step-by-step workflow for ultra-long-term storage preparation of indane carboxamides.

V. References
  • CHEMICAL STABILITY OF DRUGS Source: RSquareL URL:[Link] Note: Explores the mechanisms of hydrolytic reactions in carboxylic acid derivatives, specifically highlighting the vulnerability of amides in aqueous environments.

  • Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions Source: Letters in High Energy Physics URL:[Link] Note: Details how active pharmaceutical ingredients (APIs) undergo degradation via moisture uptake, leading to reduced potency and toxic byproduct formation.

  • A chemical rationale of drug stability and degradation- An insightful approach Source: International Journal of Chemistry and Applied Physics (IJCAP) URL:[Link] Note: Discusses the temperature dependence of hydrolysis and advocates for the storage of dry powders to minimize chemical degradation.

  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation Source: PharmaGuideline URL:[Link] Note: Provides authoritative grounding on the radical-mediated oxidation pathways of benzylic positions and the stabilization techniques required to prevent them.

Troubleshooting

Technical Support Center: Overcoming Low Enantiomeric Excess in (R)-2,3-Dihydro-1H-indene-1-carboxamide Production

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the asymmetric synthesis of (R)-2,3-Dihydro-1H-indene-1-carboxamide. This resource is designed to provide in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the asymmetric synthesis of (R)-2,3-Dihydro-1H-indene-1-carboxamide. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to achieving high enantiomeric excess (ee) in your experiments. As Senior Application Scientists, we have compiled this guide based on established principles of asymmetric catalysis and extensive experience in the field to ensure you can achieve optimal results with scientific integrity.

Introduction

The enantioselective synthesis of (R)-2,3-Dihydro-1H-indene-1-carboxamide, a key chiral building block in the development of various pharmaceuticals, often relies on asymmetric hydrogenation of the corresponding prochiral 1H-indene-1-carboxamide. While this method is powerful, achieving consistently high enantiomeric excess can be challenging. This guide provides a structured approach to diagnosing and resolving common issues leading to low ee.

Troubleshooting Guide: Low Enantiomeric Excess

This section addresses specific problems you might encounter during the synthesis of (R)-2,3-Dihydro-1H-indene-1-carboxamide.

Q1: My asymmetric hydrogenation of 1H-indene-1-carboxamide is yielding the correct product, but the enantiomeric excess is consistently below my target of >95% ee. What are the primary areas to investigate?

Low enantiomeric excess is a common hurdle in asymmetric synthesis and can originate from several factors. A systematic investigation into the catalyst system, reaction conditions, and substrate purity is the most effective approach to pinpoint the issue.[1]

Here is a logical workflow to diagnose the problem:

Troubleshooting_Workflow Start Low ee Observed Purity_Check Step 1: Verify Purity of Substrates, Reagents & Solvents Start->Purity_Check Catalyst_Integrity Step 2: Evaluate Catalyst Integrity and Handling Purity_Check->Catalyst_Integrity Purity Confirmed Reaction_Conditions Step 3: Scrutinize and Optimize Reaction Conditions Catalyst_Integrity->Reaction_Conditions Catalyst Viable Analytical_Method Step 4: Validate Analytical Method (Chiral HPLC) Reaction_Conditions->Analytical_Method Conditions Optimized Resolution Problem Resolved Analytical_Method->Resolution Method Validated

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

Q2: How do I specifically address each step in the troubleshooting workflow?

Step 1: Verify Purity of Substrates, Reagents & Solvents

  • Substrate Purity: Impurities in the starting 1H-indene-1-carboxamide can act as catalyst poisons or inhibitors.[1]

    • Action: Re-purify the substrate via recrystallization or column chromatography. Confirm purity using ¹H NMR and LC-MS.

  • Reagent and Solvent Purity: Water and oxygen are detrimental to many sensitive rhodium-phosphine catalysts used in asymmetric hydrogenation.

    • Action: Use freshly distilled, anhydrous, and degassed solvents. Ensure all other reagents are of the highest purity available.

Step 2: Evaluate Catalyst Integrity and Handling

The chiral catalyst, typically a rhodium complex with a chiral phosphine ligand (e.g., derivatives of DuPhos, BINAP), is the heart of the asymmetric induction.

  • Ligand Enantiopurity: The enantiomeric purity of the chiral ligand is paramount. Even small amounts of the opposite enantiomer can lead to a significant decrease in the product's ee.

    • Action: Verify the enantiopurity of the ligand using a certified standard and a validated chiral HPLC method. If synthesized in-house, ensure rigorous purification.

  • Catalyst Preparation and Handling: Improper preparation or handling can lead to the formation of inactive or non-selective catalytic species.

    • Action: Prepare the catalyst in situ under a strictly inert atmosphere (glovebox or Schlenk line). Ensure the correct ligand-to-metal ratio is used, as deviations can lead to the formation of different, less selective catalytic species.

  • Catalyst Decomposition: Some catalysts are sensitive to prolonged reaction times or elevated temperatures, which can lead to degradation and loss of enantioselectivity.

    • Action: Run a time-course study to see if the ee decreases with longer reaction times. If so, consider stopping the reaction at an earlier point.

Step 3: Scrutinize and Optimize Reaction Conditions

  • Temperature: Asymmetric hydrogenations are often highly sensitive to temperature. Generally, lower temperatures favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[1]

    • Action: Screen a range of temperatures, starting from your current condition and decreasing in 10 °C increments.

  • Hydrogen Pressure: The concentration of hydrogen can influence the reaction mechanism and, consequently, the enantioselectivity.

    • Action: Investigate the effect of varying the hydrogen pressure. Both higher and lower pressures should be explored.

  • Solvent: The solvent can play a crucial role by influencing the conformation of the catalyst-substrate complex.[1]

    • Action: Screen a variety of solvents with different polarities and coordinating abilities (e.g., methanol, ethanol, THF, dichloromethane).

  • Additives: In some cases, additives can have a significant impact on enantioselectivity.

    • Action: If applicable to your specific catalytic system, screen for the effect of acidic or basic additives.

ParameterTroubleshooting ActionExpected Outcome
Temperature Decrease from room temp. to 0°C, -20°CPotential increase in ee
H₂ Pressure Screen from 1 atm to 50 atmIdentify optimal pressure for high ee
Solvent Screen MeOH, EtOH, THF, DCMFind solvent that best stabilizes the desired transition state

Step 4: Validate Analytical Method (Chiral HPLC)

  • Method Validation: Ensure your chiral HPLC method provides baseline separation of the two enantiomers.

    • Action: Inject a racemic sample of 2,3-Dihydro-1H-indene-1-carboxamide to confirm the retention times of both the (R) and (S) enantiomers and to ensure adequate resolution.

  • Peak Integration: Incorrect integration of the peaks will lead to an erroneous ee value.

    • Action: Manually inspect the peak integration to ensure accuracy.

Frequently Asked Questions (FAQs)

Q3: What are the most common chiral ligands used for the asymmetric hydrogenation of indene derivatives?

For the asymmetric hydrogenation of substrates like 1H-indene-1-carboxamide, C₂-symmetric bisphosphine ligands are often employed. Commonly successful ligand families include:

  • DuPhos and BPE Ligands: These electron-rich phosphine ligands are known to be highly effective in the rhodium-catalyzed hydrogenation of enamides and related substrates.

  • BINAP and its Derivatives: These atropisomeric biaryl bisphosphine ligands are also widely used and can provide high enantioselectivity.

  • Josiphos Ligands: This class of ferrocene-based diphosphine ligands has shown great success in a variety of asymmetric hydrogenations.

The optimal ligand is often substrate-dependent, and screening a small library of ligands from different families is recommended.

Q4: Can the carboxamide group on the substrate influence the enantioselectivity?

Yes, the carboxamide group can play a significant role. It can coordinate to the metal center of the catalyst, influencing the geometry of the catalyst-substrate complex. This interaction is crucial for achieving high enantioselectivity. The steric and electronic properties of the amide (i.e., whether it is a primary, secondary, or tertiary amide) can also affect the outcome.

Q5: I have tried optimizing all the parameters, but the enantiomeric excess is still not satisfactory. What other strategies can I employ?

If extensive optimization of the asymmetric hydrogenation does not yield the desired enantiomeric excess, you might consider alternative synthetic strategies:

  • Enzymatic Resolution: Transaminases can be highly enantioselective and can be used to resolve a racemic mixture of the corresponding amine, which can then be converted to the carboxamide.

  • Chiral Resolution via Diastereomeric Salt Formation: The corresponding carboxylic acid can be resolved by forming diastereomeric salts with a chiral amine. The separated diastereomers can then be converted back to the desired enantiomer of the carboxamide.

  • Preparative Chiral HPLC: For smaller quantities, preparative chiral HPLC can be used to separate the enantiomers of the final product.

Experimental Protocols

General Protocol for Asymmetric Hydrogenation of 1H-indene-1-carboxamide

This is a general guideline and should be optimized for your specific setup.

  • In a glovebox, charge a Schlenk flask equipped with a magnetic stir bar with the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral phosphine ligand in a 1:1.1 molar ratio.

  • Add the appropriate anhydrous and degassed solvent (e.g., methanol).

  • Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.

  • Add the 1H-indene-1-carboxamide substrate.

  • Seal the flask, remove it from the glovebox, and connect it to a hydrogenation apparatus.

  • Purge the flask with hydrogen gas (3-5 cycles).

  • Pressurize the flask to the desired hydrogen pressure and stir the reaction at the desired temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC.

General Protocol for Chiral HPLC Analysis

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as one coated with cellulose or amylose derivatives, is often a good starting point.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and a polar modifier like isopropanol or ethanol.

  • Method Development:

    • Start with a mobile phase composition of 90:10 hexane:isopropanol.

    • Inject a racemic standard of 2,3-Dihydro-1H-indene-1-carboxamide.

    • If no separation is observed, systematically vary the ratio of the polar modifier.

    • If separation is still poor, try a different polar modifier (e.g., ethanol) or a different chiral column.

  • Quantification: Once baseline separation is achieved, inject your sample and integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

HPLC_Method_Development Start Start with Racemic Standard Column_Select Select Polysaccharide-based Chiral Column Start->Column_Select Mobile_Phase Initial Mobile Phase: 90:10 Hexane:IPA Column_Select->Mobile_Phase Analysis Analyze Separation Mobile_Phase->Analysis Optimize Adjust Mobile Phase Ratio or Change Modifier/Column Analysis->Optimize Poor/No Resolution Success Baseline Separation Achieved Analysis->Success Good Resolution Optimize->Mobile_Phase

Caption: A decision-making workflow for developing a chiral HPLC method.

References

  • Li, X. (2023). Rhodium-Catalyzed Asymmetric C–H Functionalization Reactions. Chemical Reviews, 123(15), 10079–10134. [Link]

  • Gridnev, I. D., & Imamoto, T. (2007). Ligand and Substrate Effects on the Mechanism of Rhodium-Catalyzed Hydrogenation of Enamides. The Journal of Organic Chemistry, 72(3), 856–866. [Link]

  • Sethi, M. K., et al. (2020). Stereoselective Synthesis of (R)-Amino Indans Using Transaminase Enzymes. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(2), 62-68. [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593–2608. [Link]

  • Čižmárik, J., & Valentová, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(3), 107–113. [Link]

  • Tang, W., & Zhang, X. (2003). Rhodium-Catalyzed Asymmetric Hydrogenation. In P. A. Evans (Ed.), Modern Rhodium-Catalyzed Organic Reactions. Wiley-VCH. [Link]

  • Glorius, F. (Ed.). (2012). Rhodium-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. [Link]

Sources

Optimization

(R)-2,3-Dihydro-1H-indene-1-carboxamide degradation at high temperatures

Welcome to the technical support center for (R)-2,3-Dihydro-1H-indene-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (R)-2,3-Dihydro-1H-indene-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the thermal degradation of this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments and drug development processes.

Introduction: The Challenge of Thermal Instability

(R)-2,3-Dihydro-1H-indene-1-carboxamide, a key intermediate in various pharmaceutical syntheses, possesses a carboxamide functional group attached to a rigid indane scaffold. While amides are generally considered stable, they are susceptible to hydrolysis, particularly at elevated temperatures and non-neutral pH.[1][2] This degradation can lead to the formation of impurities, impacting product purity, efficacy, and safety. Understanding and controlling the thermal degradation of this compound is therefore critical for successful research and development.

This guide provides a comprehensive framework for identifying, quantifying, and mitigating the thermal degradation of (R)-2,3-Dihydro-1H-indene-1-carboxamide.

Troubleshooting Guide: Investigating and Resolving Degradation Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: I am observing unexpected peaks in my HPLC analysis after heating my sample of (R)-2,3-Dihydro-1H-indene-1-carboxamide. What are these likely to be?

Answer:

The primary degradation pathway for (R)-2,3-Dihydro-1H-indene-1-carboxamide at high temperatures, especially in the presence of water, is the hydrolysis of the amide bond. This reaction yields (R)-2,3-Dihydro-1H-indene-1-carboxylic acid and ammonia.[1] Therefore, the main unexpected peak you are observing is likely the corresponding carboxylic acid.

At higher temperatures or under more extreme pH conditions, further degradation of the indane ring structure is possible, though less common under typical experimental conditions.[3][4]

To confirm the identity of the degradation product, you can:

  • Synthesize a standard: Prepare a sample of (R)-2,3-Dihydro-1H-indene-1-carboxylic acid to use as a reference standard in your HPLC analysis.

  • LC-MS analysis: Utilize liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the unknown peak. The expected mass of the carboxylic acid will have a molecular weight corresponding to the replacement of the -NH2 group with an -OH group.[5][6]

Predicted Degradation Pathway

G parent (R)-2,3-Dihydro-1H-indene-1-carboxamide degradant (R)-2,3-Dihydro-1H-indene-1-carboxylic Acid parent->degradant  High Temperature, H2O (Hydrolysis) ammonia Ammonia parent->ammonia  High Temperature, H2O (Hydrolysis)

Caption: Predicted primary thermal degradation pathway of (R)-2,3-Dihydro-1H-indene-1-carboxamide.

Question 2: My sample of (R)-2,3-Dihydro-1H-indene-1-carboxamide is showing significant degradation even at moderately elevated temperatures. What factors could be accelerating this process?

Answer:

Several factors can accelerate the thermal degradation of your compound:

  • pH: The rate of amide hydrolysis is highly pH-dependent. Both acidic and basic conditions can catalyze the reaction.[1][7] If your sample is not at a neutral pH, you can expect increased degradation.

  • Presence of Water: Water is a necessary reactant for hydrolysis. The higher the water content in your sample or solvent, the faster the degradation will occur.[8]

  • Catalysts: Certain metal ions or other impurities in your sample could be acting as catalysts for the degradation reaction.

Troubleshooting Workflow:

G start Degradation Observed check_ph Measure pH of Sample/Solvent start->check_ph check_water Determine Water Content (e.g., Karl Fischer) start->check_water check_impurities Analyze for Impurities (e.g., ICP-MS for metals) start->check_impurities adjust_ph Adjust to Neutral pH check_ph->adjust_ph dry_sample Dry Sample/Use Anhydrous Solvent check_water->dry_sample purify_sample Purify Sample check_impurities->purify_sample re_evaluate Re-evaluate Thermal Stability adjust_ph->re_evaluate dry_sample->re_evaluate purify_sample->re_evaluate

Caption: Troubleshooting workflow for accelerated degradation.

Question 3: How can I develop a reliable analytical method to monitor the thermal degradation of (R)-2,3-Dihydro-1H-indene-1-carboxamide?

Answer:

A stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products.[9][10] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Protocol for Developing a Stability-Indicating HPLC Method:

  • Column Selection: A C18 reversed-phase column is a good starting point due to the non-polar nature of the indane ring.

  • Mobile Phase Selection:

    • Begin with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water.

    • The addition of a buffer (e.g., phosphate or acetate) can improve peak shape and reproducibility, especially if the degradation product is a carboxylic acid.

  • Wavelength Selection: Determine the UV absorbance maxima of both the parent compound and the expected carboxylic acid degradation product. A photodiode array (PDA) detector is useful for this.

  • Forced Degradation Study: To ensure your method is stability-indicating, you must perform a forced degradation study.[2][11] This involves intentionally degrading the compound under various stress conditions to generate the potential degradation products.

Forced Degradation Conditions:

Stress ConditionRecommended ParametersPurpose
Acid Hydrolysis 0.1 M HCl at 60°CTo generate acid-catalyzed degradation products.
Base Hydrolysis 0.1 M NaOH at 60°CTo generate base-catalyzed degradation products.
Oxidative 3% H2O2 at room temperatureTo assess susceptibility to oxidation.
Thermal 80°C (solid and solution)To evaluate thermal stability in the absence of other stressors.
Photolytic Exposure to UV and visible lightTo assess light sensitivity.

Note: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). If significant degradation is observed, reduce the stress conditions.[11][12]

  • Method Validation: Once the method is developed, it must be validated according to ICH guidelines (Q2(R1)) to demonstrate its specificity, linearity, accuracy, precision, and robustness.[13]

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended temperature for handling (R)-2,3-Dihydro-1H-indene-1-carboxamide in solution?

A: While there is no universally defined maximum temperature, it is advisable to conduct initial experiments at lower temperatures (e.g., 40-50°C) and monitor for degradation. Based on general amide stability, prolonged heating above 60-80°C in aqueous solutions, especially at non-neutral pH, is likely to cause significant degradation.[1]

Q2: Can I use Gas Chromatography (GC) to analyze for thermal degradation products?

A: GC can be a useful technique, particularly for identifying volatile or semi-volatile degradation products.[14][15] However, the primary degradation product, (R)-2,3-Dihydro-1H-indene-1-carboxylic acid, is not very volatile. Therefore, derivatization to a more volatile ester (e.g., a trimethylsilyl ester) would likely be necessary prior to GC analysis.[16][17] HPLC is generally the more direct and preferred method for this type of analysis.

Q3: How can I minimize thermal degradation during my experiments?

A: To minimize degradation:

  • Work at the lowest practical temperature.

  • Maintain a neutral pH.

  • Use anhydrous solvents when possible.

  • Minimize the duration of heating.

  • Store the compound in a cool, dry, and dark place.

Q4: Are there any other potential degradation pathways besides hydrolysis?

A: While hydrolysis is the most common pathway, other reactions like oxidation can occur, especially in the presence of oxidizing agents or under photolytic conditions.[12] The indane ring itself can undergo decomposition at very high temperatures, but this is less likely under typical laboratory conditions.[3] A comprehensive forced degradation study will help to identify any other relevant degradation pathways.[2][13]

References

  • stability-indicating hplc method: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. [Link]

  • Boppy, N. V. V. D. P., Haridasyam, S. B., Vadagam, N., Sara, N., Sara, K., & Tamma, E. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Gandhi, S. V., Chetan, C. P., & Rajmane, M. V. (2014). Development and Validation of Stability-Indicating RP-HPLC Method for Determination of Indapamide and Amlodipine Besylate.
  • Cataldo, F., & Fagnani, F. (2025). MS and GC–MS Analytical Methods for On-Line Thermally Induced Evolved Gas Analysis (OLTI-EGA). Applied Sciences, 15(14), 6296.
  • de Oliveira, L. F. C., Edwards, H. G. M., & de Oliveira, V. E. (2006). 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 62(3), o1041-o1042.
  • Troxler, T. Q., & Koch, S. M. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences, 68(4), 1332-1342.
  • GC-CI-MS analysis of TMS derivatives. (n.d.). [Link]

  • Mass Spectrometry Letters. (n.d.). Korea Society for Mass Spectrometry. [Link]

  • Agrawal, G. P. (2021). Validated Stability Indicating Method for Determination of Indapamide in Pharmaceutical Formulation. Research Journal of Pharmacy and Technology, 14(7), 3829-3833.
  • Troxler, T. Q., & Koch, S. M. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents.
  • practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. (n.d.). [Link]

  • Studzinska-Sroka, E., Galanty, A., & Bylka, W. (2017). Secondary Metabolite Profiling of Species of the Genus Usnea by UHPLC-ESI-OT-MS-MS. Molecules, 23(1), 33.
  • Sundar, S. P., Al-Hammadi, S., Ren, Z., & da Silva, G. (2021). Thermal Decomposition Kinetics of the Indenyl Radical: A Theoretical Study. The Journal of Physical Chemistry A, 125(13), 2782-2790.
  • Analysis of the products of thermal decomposition of an aromatic polyamide fabric. (n.d.). Wiley Online Library. [Link]

  • Jain, N. F., & Masse, C. E. (n.d.).
  • Onaca, E., & Kourist, R. (2015). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil.
  • 1H-Indene-1-carboxylic acid, 2,3-dihydro-. (n.d.). PubChem. [Link]

  • Badam, S. K., Kalapala, G. K. M., Bhavirisetti, S. K., Tummala, S. R., & Battula, S. R. (2024). Optimization of stability-indicating HPLC method for separation and quantification of process related impurities of Balsalazide. Analytical Science and Technology, 37(2), 65-76.
  • [Publication Announcement] Journal of the Society (MSLetters) June 2025 issue (Vol. 16 No. 3). (2025, October 29). Korean Society for Mass Spectrometry. [Link]

  • GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. (n.d.). Science Publications. [Link]

  • The hydrolysis of a nitrile under acidic or basic... (2022, April 26). Chegg. [Link]

  • The results of thermal decomposition of the initial ADM and that after... (n.d.). ResearchGate. [Link]

  • The thermal decomposition of aneurin and co-carboxylase at varying hydrogen ion concentrations. (n.d.). National Center for Biotechnology Information. [Link]

  • The thermal decomposition of azodicarbonamide (1,1′-azobisformamide). (n.d.). Royal Society of Chemistry. [Link]

  • Yasumoto, R., Matsuda, Y., & Fujii, A. (2020). Infrared spectroscopic observation of the McLafferty rearrangement in ionized 2-pentanone. Physical Chemistry Chemical Physics, 22(33), 19230-19237.

Sources

Troubleshooting

Technical Support Center: Troubleshooting (R)-2,3-Dihydro-1H-indene-1-carboxamide Synthesis

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing chiral, sterically hindered amides presents unique challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing chiral, sterically hindered amides presents unique challenges. This guide is specifically engineered for researchers and drug development professionals performing the amide coupling of (R)-2,3-dihydro-1H-indene-1-carboxylic acid (commonly known as (R)-indane-1-carboxylic acid) to form its corresponding carboxamides.

Because the C1 position of the indane core is both benzylic and adjacent to an activating carbonyl, it is highly susceptible to epimerization. Furthermore, the bicyclic ring system introduces steric hindrance that can stall reaction kinetics and promote reagent-derived side products. This guide provides field-proven, mechanistically grounded solutions to these exact issues.

Part 1: Frequently Asked Questions (Troubleshooting Byproducts)

Q1: I am seeing significant erosion of enantiomeric excess (ee) in my final (R)-indane-1-carboxamide. Why is this happening and how do I prevent it? Causality: The α-proton at the C1 position of the indane ring is highly acidic due to the electron-withdrawing effects of the fused benzene ring and the activated carbonyl group. During activation (e.g., using strong tertiary amine bases like DIPEA with HATU), the intermediate can deprotonate to form an achiral enolate or ketene. Upon re-protonation, the stereocenter is scrambled, leading to the undesired (S)-enantiomer[1]. Solution: Switch to a milder activation strategy. Propylphosphonic anhydride (T3P®) combined with a weak base like pyridine (pKa ~5.2) or N-ethylmorpholine (NEM) provides excellent yields while completely suppressing epimerization in racemization-prone benzylic substrates[1].

Q2: When using EDC or DCC, my yield is low, and mass spectrometry shows a +M mass corresponding to the coupling reagent attached to my starting acid. What is this? Causality: You are observing the N-acylurea byproduct. Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. Because the indane core is sterically hindered, intermolecular attack by the amine is slow. This delay allows the O-acylisourea to undergo an irreversible intramolecular 1,3-acyl transfer, rearranging into a dead-end, inactive N-acylurea[2]. Solution: Introduce a nucleophilic additive such as HOBt, HOAt, or OxymaPure. These additives rapidly trap the O-acylisourea to form a stable active ester that resists rearrangement and readily reacts with the incoming amine[3].

Q3: I switched to HATU to overcome the steric hindrance, but now I'm seeing a byproduct that matches the mass of my amine plus a tetramethyluronium group. How do I fix this? Causality: This is guanidinylation . When the carboxylic acid activation is slow, or if the amine is added to the reaction mixture prematurely, the amine can directly attack the electrophilic carbon of the HATU reagent itself, forming a stable guanidinium byproduct[3]. Solution: Implement a strict pre-activation step. Stir the (R)-indane-1-carboxylic acid with HATU and base for 2–5 minutes before introducing the amine to the vessel.

Part 2: Mechanistic Workflows

To fully control your reaction, you must visualize the competing pathways. Below are the logical architectures governing epimerization and byproduct formation.

Racemization A (R)-Indane-1-Carboxylic Acid B Activated Intermediate A->B Coupling Reagent C Achiral Enolate / Ketene B->C Strong Base (e.g., DIPEA) D (R)-Indane-1-Carboxamide B->D Fast Amine Attack C->D Top-Face Protonation E (S)-Indane-1-Carboxamide C->E Bottom-Face Protonation

Mechanism of base-induced epimerization during benzylic acid activation.

N_Acylurea Acid Acid + EDC O_Acyl O-Acylisourea Acid->O_Acyl Activation Amide Desired Amide O_Acyl->Amide Fast Amine Attack N_Acyl N-Acylurea O_Acyl->N_Acyl 1,3-Acyl Transfer HOBt HOBt Active Ester O_Acyl->HOBt + HOBt Additive HOBt->Amide Amine Attack

O-acylisourea rearrangement to N-acylurea and the HOBt rescue pathway.

Part 3: Quantitative Reagent Comparison

Selecting the correct coupling matrix is critical for benzylic substrates. The table below synthesizes the risk profiles of common coupling systems specifically for (R)-indane-1-carboxylic acid.

Coupling SystemBaseEpimerization RiskN-Acylurea RiskGuanidinylation RiskRecommended Use Case
EDC alone DIPEAModerateHighNoneNot recommended for hindered indane cores.
EDC + HOBt DIPEAModerateLowNoneStandard discovery chemistry; requires aqueous workup.
HATU DIPEAHighNoneHigh (if not pre-activated)Highly hindered amines; requires strict pre-activation.
T3P (50% in EtOAc) PyridineVery Low None None Optimal for scale-up; preserves chiral integrity.

Part 4: Self-Validating Experimental Protocol

To ensure absolute stereochemical fidelity and eliminate byproduct formation, we recommend the T3P/Pyridine coupling methodology[1]. This protocol acts as a self-validating system through built-in thermal controls and in-process analytical checks.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve (R)-2,3-dihydro-1H-indene-1-carboxylic acid (1.0 equiv) and the target amine (1.1 equiv) in anhydrous Ethyl Acetate (EtOAc) (0.2 M concentration).

  • Base Addition: Add Pyridine (3.0 equiv) to the stirring solution.

    • Causality Check: Pyridine is basic enough to facilitate the coupling but too weak to deprotonate the highly acidic benzylic α-proton, effectively shutting down the ketene/enolate racemization pathway.

  • Thermal Control: Submerge the flask in an ice bath and cool to 0 °C.

    • Causality Check: Lowering the thermal energy exponentially reduces the rate of the competing epimerization pathway and absorbs the mild exotherm generated by the coupling reagent.

  • Activation: Dropwise add T3P (50% solution in EtOAc, 1.2 equiv) over 5 minutes.

  • In-Process Validation (IPC): Stir at 0 °C for 1 hour. Take a 10 µL aliquot, quench in 1 mL MeCN/H₂O, and analyze via chiral LC-MS.

    • Self-Validation: The presence of a single peak with the target mass validates the absence of epimerization. If a secondary peak with identical mass appears, the internal temperature exceeded 0 °C during T3P addition.

  • Workup: Once complete, allow the reaction to warm to room temperature. Quench with deionized water. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo. The water-soluble T3P byproducts are entirely removed in the aqueous phase, leaving high-purity (R)-indane-1-carboxamide.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of (R)- and (S)-2,3-Dihydro-1H-indene-1-carboxamide Enantiomers

A Hypothetical Exploration Based on Stereochemical Principles For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chirality in Drug Design In the realm of medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

A Hypothetical Exploration Based on Stereochemical Principles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Drug Design

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is a critical determinant of its biological activity. Molecules that are non-superimposable mirror images of each other are termed enantiomers.[1][2] While they often share identical physical and chemical properties in an achiral environment, their interactions with the chiral environment of biological systems—such as receptors, enzymes, and other proteins—can differ dramatically.[3] This guide delves into a comparative analysis of the potential biological activities of the (R)- and (S)-enantiomers of 2,3-Dihydro-1H-indene-1-carboxamide.

The indane scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5] Derivatives of indane have shown a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities.[6][7] Similarly, the carboxamide functional group is a ubiquitous feature in many drug molecules, contributing to their binding affinity and pharmacokinetic properties.[8] Given the chiral center at the C1 position of the indane ring in 2,3-Dihydro-1H-indene-1-carboxamide, it is highly probable that its enantiomers will exhibit distinct biological profiles.

The (R)- vs. (S)- Enantiomers: A Tale of Two Molecules

The differential interaction of enantiomers with a chiral biological target can be conceptualized using the "three-point attachment" model. For a molecule to bind effectively to its target, it often requires at least three points of interaction. A change in the spatial orientation of a key functional group, as is the case between (R) and (S) enantiomers, can significantly alter this binding, leading to a range of possible outcomes:

  • Eutomer and Distomer: One enantiomer, the eutomer , may exhibit the desired pharmacological activity, while the other, the distomer , may be less active, inactive, or even responsible for undesirable side effects.[1]

  • Different Pharmacological Profiles: In some cases, both enantiomers are active but may possess qualitatively different biological activities or potencies. For instance, one enantiomer of a drug could be an agonist while the other is an antagonist at the same receptor.[2]

  • Pharmacokinetic Differences: The absorption, distribution, metabolism, and excretion (ADME) of enantiomers can also differ, leading to variations in their bioavailability and duration of action.[9]

The following sections will explore the potential biological activities of (R)- and (S)-2,3-Dihydro-1H-indene-1-carboxamide based on these principles and the known activities of related compounds.

Potential Therapeutic Targets and Biological Activities

The indane and carboxamide moieties are present in a variety of clinically relevant drugs and investigational compounds. This suggests a range of potential biological targets for the enantiomers of 2,3-Dihydro-1H-indene-1-carboxamide.

Neurodegenerative Diseases

Indane derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's disease. For example, some 1H-indene-2-carboxamides have been investigated as multi-target agents that inhibit both cholinesterases and amyloid-beta aggregation.[9] It is plausible that the (R) and (S) enantiomers of 2,3-Dihydro-1H-indene-1-carboxamide could exhibit differential inhibitory activity against these key pathological targets in Alzheimer's disease.

Cancer

The indane scaffold is also found in compounds with anticancer properties.[3] The mechanism of action for such compounds can vary widely, from inhibition of specific enzymes to disruption of cellular processes like cell cycle progression. The stereochemistry of the C1 substituent could influence the binding affinity and selectivity of the enantiomers for their respective oncogenic targets.

Inflammation and Pain

Indane-carboxamide derivatives have been explored as calcitonin gene-related peptide (CGRP) receptor antagonists, a class of drugs effective in treating migraines.[5][7] The precise fit of the antagonist into the CGRP receptor is critical for its efficacy, and it is highly likely that one enantiomer of 2,3-Dihydro-1H-indene-1-carboxamide would be a more potent CGRP receptor antagonist than the other. This principle is well-established for non-steroidal anti-inflammatory drugs (NSAIDs), where the (S)-enantiomer is typically the active cyclooxygenase (COX) inhibitor.[10]

Hypothetical Comparison of Biological Activity

The following table presents a hypothetical comparison of the potential biological activities of the (R)- and (S)-enantiomers of 2,3-Dihydro-1H-indene-1-carboxamide, based on the principles of stereopharmacology.

Biological Target/Activity(R)-2,3-Dihydro-1H-indene-1-carboxamide (Hypothetical)(S)-2,3-Dihydro-1H-indene-1-carboxamide (Hypothetical)Rationale and Supporting Principles
Receptor Binding Affinity Potentially lower affinity (Distomer)Potentially higher affinity (Eutomer)The specific 3D arrangement of the carboxamide and the indane ring system in one enantiomer will likely provide a better complementary fit to the chiral binding pocket of a target receptor or enzyme.[1]
Enzyme Inhibition (e.g., AChE, BuChE) Potentially weaker inhibitorPotentially stronger inhibitorFor enzymatic reactions involving a chiral substrate or inhibitor, the transition state stabilization is often stereoselective. One enantiomer will fit the active site more effectively, leading to more potent inhibition.[9]
Pharmacological Effect Could be inactive, have a different activity, or contribute to side effects.Likely to be the primary contributor to the desired therapeutic effect.The classic example of thalidomide, where one enantiomer was sedative and the other teratogenic, underscores the potential for vastly different pharmacological outcomes between enantiomers.[2]
Metabolic Stability May be metabolized at a different rate by cytochrome P450 enzymes.May be metabolized at a different rate, leading to a different pharmacokinetic profile.The enzymes responsible for drug metabolism are chiral and can exhibit stereoselective metabolism, affecting the half-life and exposure of each enantiomer.[9]

Experimental Workflows for Enantiomer Comparison

To experimentally validate the hypothetical differences outlined above, a series of well-defined studies would be required.

Enantioselective Synthesis or Chiral Separation

The first critical step is to obtain the individual, enantiomerically pure (R)- and (S)- forms of 2,3-Dihydro-1H-indene-1-carboxamide.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC) Separation

  • Column Selection: Utilize a chiral stationary phase (CSP) column. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective for separating a wide range of chiral compounds.

  • Mobile Phase Optimization: Screen a variety of mobile phases, typically consisting of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), to achieve baseline separation of the two enantiomers.

  • Method Validation: Validate the analytical method for linearity, precision, accuracy, and robustness.

  • Preparative Separation: Scale up the optimized analytical method to a preparative HPLC system to isolate sufficient quantities of each enantiomer for biological testing.

G cluster_0 Chiral Separation Workflow Racemic Mixture Racemic Mixture Chiral HPLC Chiral HPLC Racemic Mixture->Chiral HPLC R-enantiomer R-enantiomer Chiral HPLC->R-enantiomer S-enantiomer S-enantiomer Chiral HPLC->S-enantiomer

Caption: Workflow for chiral separation.

In Vitro Biological Assays

Once isolated, the enantiomers should be tested in a panel of in vitro assays to determine their biological activity.

Protocol: Receptor Binding Assay (Example)

  • Target Preparation: Prepare cell membranes or purified receptors that express the target of interest.

  • Radioligand Incubation: Incubate the target with a known radiolabeled ligand that binds to the target.

  • Competitive Binding: In separate reactions, add increasing concentrations of the (R)- and (S)-enantiomers to compete with the radioligand for binding.

  • Quantification: Measure the amount of bound radioligand at each concentration of the test compound.

  • Data Analysis: Calculate the inhibitory constant (Ki) for each enantiomer to determine their binding affinities.

G cluster_1 Competitive Binding Assay Target Receptor Target Receptor Incubation Incubation Target Receptor->Incubation Radioligand Radioligand Radioligand->Incubation Test Enantiomer Test Enantiomer Test Enantiomer->Incubation Measurement Measurement Incubation->Measurement Ki Determination Ki Determination Measurement->Ki Determination

Caption: In vitro binding assay workflow.

Conclusion

While direct experimental data comparing the biological activities of (R)- and (S)-2,3-Dihydro-1H-indene-1-carboxamide is currently lacking, the fundamental principles of stereochemistry in drug action provide a strong basis for a hypothetical comparison. It is highly probable that the two enantiomers will exhibit different pharmacological and pharmacokinetic profiles. The indane and carboxamide structural motifs suggest a range of potential therapeutic applications, from neurodegenerative diseases to cancer and inflammation. Future research involving the enantioselective synthesis or chiral separation of these compounds, followed by comprehensive biological evaluation, is necessary to elucidate their specific activities and therapeutic potential. Such studies will not only contribute to our understanding of this specific molecule but also reinforce the critical importance of considering stereochemistry in the broader field of drug discovery and development.

References

  • Siddappa, P., & Patil, S. A. (2017). Recent Developments in Biological Activities of Indanones. European Journal of Medicinal Chemistry, 138, 1153–1162. [Link]

  • Kauth, A. M., & Scheidt, K. A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 528–553. [Link]

  • Patel, H., et al. (2013). Amino-Indane: Fused Heterocycle with Diverse Pharmacological Activity. Asian Journal of Research in Chemistry, 6(5), 438-447.
  • Griswold, D. E., & Martin, L. D. (1998). Preclinical enantioselective pharmacology of (R)- and (S)- ketorolac. Journal of Clinical Pharmacology, 38(6 Suppl), 26S-34S. [Link]

  • Schütze-Segen. (n.d.). Enantiomerically pure biologically active substances: a new frontier for pharmacology. Retrieved from [Link]

  • Polley, S. (2016). Stereochemistry and biological activity of drugs. SlideShare.
  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
  • Ahuja, S. (Ed.). (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons.
  • S. Al-Othman, Z., & A. Al-Warthan, A. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6203. [Link]

  • Imre, S., et al. (2014). Chiral separation of indapamide enantiomers by capillary electrophoresis. Advanced Pharmaceutical Bulletin, 4(3), 267–272. [Link]

  • Eburon Organics. (n.d.). Indane Derivatives. Retrieved from [Link]

  • Imre, S., et al. (2014). Chiral Separation of Indapamide Enantiomers by Capillary Electrophoresis.
  • Koca, M., et al. (2016). Design, synthesis and biological activity of 1H-indene-2-carboxamides as multi-targeted anti-Alzheimer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 13–23. [Link]

  • Kumar, A., & Kumar, S. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 30(2), 253.
  • Landi, G., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3196. [Link]

  • Giles, D., et al. (2026). Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1, 3-Dione.
  • Al-Mahadeen, M., et al. (2024). Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors.
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  • Ahmed, S., & Siddiqui, H. L. (2021). Medicinal Chemistry of Indane and Its Analogues: A Mini Review.
  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Gicquel, M., et al. (2025). Regioselective and Stereoselective Synthesis of Parthenolide Analogs by Acyl Nitroso-Ene Reaction and Their Biological Evaluation against Mycobacterium tuberculosis.
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  • O'Boyle, N. M. (n.d.). Design, Synthesis And Biological Evaluation Of A Novel Bioactive Indane scaffold 2-(diphenylmethylene)c-2,3-dihydro-1H-inden-1-one with potential anticancer activity. Arrow@TU Dublin.
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Comparative

validating enantiomeric purity of (R)-2,3-Dihydro-1H-indene-1-carboxamide

Validating the Enantiomeric Purity of (R)-2,3-Dihydro-1H-indene-1-carboxamide: A Comparative Analytical Guide As a Senior Application Scientist, I frequently encounter the challenge of rigorously validating the enantiome...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Enantiomeric Purity of (R)-2,3-Dihydro-1H-indene-1-carboxamide: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter the challenge of rigorously validating the enantiomeric excess (ee) of chiral intermediates. (R)-2,3-Dihydro-1H-indene-1-carboxamide (commonly referred to as (R)-indane-1-carboxamide) is a critical chiral building block in the synthesis of various active pharmaceutical ingredients (APIs), including highly specific CFTR modulators[1]. Because the pharmacological activity of these drugs is strictly stereospecific, regulatory agencies such as the FDA and ICH mandate precise characterization and control of enantiomeric purity[2].

This guide provides an objective, data-driven comparison of the two premier analytical modalities for validating this compound: Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Mechanistic Causality in Chiral Recognition

To successfully separate the (R) and (S) enantiomers of indane-1-carboxamide, we must exploit transient diastereomeric interactions between the analyte and a Chiral Stationary Phase (CSP).

  • The Analyte's Role: The indane ring provides a rigid, hydrophobic steric bulk, while the primary carboxamide group (-CONH₂) acts as a strong hydrogen bond donor and acceptor.

  • The CSP's Role: Polysaccharide-based CSPs, such as amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), are ideal for this molecule. The carbamate linkages on the CSP form stereoselective hydrogen bonds with the analyte's carboxamide, while the indane ring undergoes π-π interactions within the chiral grooves of the polymer matrix.

Comparative Analysis: Chiral HPLC vs. Chiral SFC

Chiral HPLC (Normal Phase): The Gold Standard HPLC remains the ubiquitous standard for analytical quantification due to its exceptional baseline stability and widespread availability[2]. For indane-1-carboxamide, normal-phase HPLC provides excellent resolution but suffers from longer run times and high organic solvent consumption.

Chiral SFC: The High-Throughput Alternative SFC utilizes supercritical CO₂ combined with an organic modifier, offering faster separations, lower solvent consumption, and excellent chiral selectivity compared to traditional HPLC[]. CO₂ acts as a non-polar solvent (similar to hexane), but its supercritical state offers high diffusivity and low viscosity. This allows for flow rates 3–5 times faster than HPLC without exceeding column backpressure limits.

Quantitative Performance Comparison

The following table summarizes the typical performance metrics for resolving racemic indane-1-carboxamide on a standard analytical column (4.6 x 250 mm, 5 µm particle size).

ParameterChiral HPLC (Normal Phase)Chiral SFC
Stationary Phase Amylose-based (e.g., AD-H)Amylose-based (e.g., AD-H)
Mobile Phase Hexane / Ethanol (80:20 v/v)CO₂ / Methanol (85:15 v/v)
Flow Rate 1.0 mL/min3.0 mL/min
Typical Run Time 15 - 20 minutes3 - 5 minutes
Resolution (Rs) > 2.5> 2.0
Peak Tailing (Tf) 1.2 - 1.41.0 - 1.1
Solvent Consumption High (100% Organic)Low (15% Organic)

Self-Validating Experimental Protocols

A protocol is only trustworthy if it proves its own efficacy during the run. Therefore, every analytical sequence must be a self-validating system that begins with a System Suitability Test (SST).

Protocol 1: High-Throughput Chiral SFC Validation

Causality: Supercritical CO₂ alone is too non-polar to elute indane-1-carboxamide. We introduce 15% Methanol as a co-solvent[1]. Methanol not only increases the eluent strength but actively competes for unendcapped silanol sites on the silica support, effectively suppressing peak tailing of the polar carboxamide group.

  • Sample Preparation: Dissolve the racemic standard and the (R)-enantiomer sample in pure methanol to a concentration of 1.0 mg/mL. Causality: The sample diluent must closely match the modifier to prevent solvent-induced peak distortion.

  • System Equilibration: Set the SFC backpressure regulator (BPR) to 120 bar and the column oven to 35°C. Equilibrate with CO₂/MeOH (85:15) at 3.0 mL/min until the baseline at 220 nm is stable. Causality: Detection is set to 220 nm to capture the π-π* transitions of the indane aromatic ring, maximizing the signal-to-noise ratio for trace impurity detection[1].

  • System Suitability Test (SST): Inject 5 µL of the racemic standard.

    • Self-Validating Criteria: The resolution (Rs) between the (R) and (S) peaks must be > 2.0, and the tailing factor (Tf) must be < 1.5. Do not proceed if these criteria fail.

  • Sample Analysis: Inject the (R)-indane-1-carboxamide batch sample. Integrate the peaks to determine enantiomeric excess.

Protocol 2: High-Resolution Chiral HPLC Validation

Causality: While SFC is faster, normal-phase HPLC provides orthogonal selectivity and is highly robust for ultra-trace impurity analysis. We utilize a Hexane/Ethanol (80:20) mobile phase. Ethanol is chosen over isopropanol to reduce mobile phase viscosity, thereby sharpening the chromatographic peaks and improving the limit of detection (LOD).

  • Sample Preparation: Dissolve samples in Hexane/Ethanol (80:20) to 1.0 mg/mL.

  • System Equilibration: Flush the column at 1.0 mL/min at 25°C. Monitor UV absorbance at 220 nm.

  • System Suitability Test (SST): Inject 10 µL of the racemic standard. Ensure Rs > 2.5.

  • Sample Analysis: Inject the target sample and record the chromatogram for 20 minutes to ensure all strongly retained impurities elute.

Workflow Visualization

The following decision tree illustrates the logical flow for executing a self-validating enantiomeric purity assay.

Workflow A Racemic Indane-1-carboxamide B System Suitability Test (SST) A->B Prepare Standard C Chiral HPLC (Hexane/EtOH) B->C Rs > 2.0 D Chiral SFC (CO2/MeOH) B->D Rs > 2.0 E Data Integration & ee% Calc C->E UV 220 nm D->E UV 220 nm F Validated Purity Report E->F ee > 99.0%

Workflow for enantiomeric excess validation of (R)-indane-1-carboxamide.

Data Analysis & Acceptance Criteria

The enantiomeric excess (ee%) is the standard metric for expressing enantiomeric purity in analytical chemistry[2]. Once the chromatogram is integrated, the ee% is calculated using the following formula, where [R] and [S] represent the peak areas of the respective enantiomers:

ee (%) = |([R] - [S]) / ([R] + [S])| * 100 [4]

For a batch of (R)-2,3-Dihydro-1H-indene-1-carboxamide to be considered validated for downstream API synthesis, the (R)-enantiomer must typically demonstrate an ee > 99.0%, with the (S)-enantiomer peak area falling below the validated Limit of Quantitation (LOQ).

Conclusion

While both methodologies effectively validate the enantiomeric purity of (R)-indane-1-carboxamide, Chiral SFC is the superior choice for high-throughput screening and preparative scale-up due to its kinetic advantages and greener solvent profile. Chiral HPLC remains a highly reliable, orthogonal fallback for ultra-trace enantiomeric impurity quantification where specific UV cutoffs or baseline stability are paramount.

References

  • Title: Chiral Analysis of Optical Isomers: Methods, Techniques & Lab Testing | Source: Infinita Lab | URL: [Link]

  • Title: WO2018154519A1 - Modulators of the cystic fibrosis transmembrane conductance regulator protein and methods of use | Source: Google Patents | URL

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Validation

A Comparative Analysis for Drug Development Professionals: (R)-2,3-Dihydro-1H-indene-1-carboxamide vs. Indane-1-carboxylic acid

An In-depth Guide to Structural, Physicochemical, and Pharmacological Differentiation In the landscape of medicinal chemistry, the strategic modification of functional groups is a cornerstone of lead optimization. The ch...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to Structural, Physicochemical, and Pharmacological Differentiation

In the landscape of medicinal chemistry, the strategic modification of functional groups is a cornerstone of lead optimization. The choice between a carboxylic acid and its corresponding carboxamide bioisostere can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a detailed comparison of (R)-2,3-Dihydro-1H-indene-1-carboxamide and its parent molecule, indane-1-carboxylic acid, offering researchers a framework for decision-making in the context of drug design and development. We will explore their structural nuances, compare critical physicochemical properties, and discuss the pharmacological implications of this functional group substitution, supported by established experimental protocols.

Structural and Functional Group Analysis

At their core, both molecules share the rigid, bicyclic indane scaffold, a privileged structure in medicinal chemistry known for conferring favorable pharmacological properties.[1] The fundamental divergence lies in the functional group at the 1-position of the indane ring.

  • Indane-1-carboxylic acid features a carboxylic acid group (-COOH). This group is acidic and, at physiological pH, will be predominantly deprotonated to its carboxylate form (-COO⁻). This anionic charge is a critical determinant of its properties, enabling strong ionic interactions and hydrogen bonding.

  • (R)-2,3-Dihydro-1H-indene-1-carboxamide possesses a primary carboxamide group (-CONH₂). This functional group is neutral, and while it can act as both a hydrogen bond donor and acceptor, it does not carry a formal charge.[2] The "(R)-" designation specifies the stereochemistry at the chiral center (the carbon at the 1-position), which can be crucial for specific interactions with biological targets.

The seemingly subtle switch from a carboxylic acid to a carboxamide represents a classic bioisosteric replacement strategy.[3] This substitution is often employed to mitigate issues associated with carboxylic acids, such as rapid metabolism, poor membrane permeability, and potential toxicity, while aiming to retain the necessary interactions for biological activity.[3][4]

Caption: Structural relationship between the two compounds.

Comparative Physicochemical Properties

The difference in the primary functional group leads to significant variations in the physicochemical profiles of these two molecules. These properties are critical predictors of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Property(R)-2,3-Dihydro-1H-indene-1-carboxamideIndane-1-carboxylic acidSignificance in Drug Development
Molecular Formula C₁₀H₁₁NO[5]C₁₀H₁₀O₂[6]Basic structural information.
Molecular Weight 161.20 g/mol [5]162.19 g/mol [6]Influences diffusion and transport properties.
Melting Point Not available59-60 °C[7]Indicator of purity and lattice energy.
Predicted pKa ~17 (amide N-H)4.23 ± 0.20[7]Governs the ionization state at physiological pH, impacting solubility and receptor binding.
Predicted XLogP3 1.2[5]1.8[6]A measure of lipophilicity, which affects membrane permeability and solubility.
Topological Polar Surface Area (TPSA) 43.1 Ų[5]37.3 Ų[6]Predicts drug transport properties such as cell permeability and blood-brain barrier penetration.

Analysis of Physicochemical Differences:

  • Acidity (pKa): The most striking difference is in acidity. Indane-1-carboxylic acid is a weak acid that will be largely ionized at blood pH (7.4), making it more water-soluble but potentially limiting its ability to cross cell membranes via passive diffusion.[8] The carboxamide is essentially neutral, which can enhance its lipophilicity and ability to permeate biological membranes.[3]

  • Lipophilicity (LogP): The predicted LogP value for the carboxamide is lower than that of the carboxylic acid in its neutral form, but at physiological pH, the ionized carboxylic acid would be significantly less lipophilic. The neutral nature of the carboxamide provides a more consistent lipophilicity across different pH environments.

  • Polar Surface Area (TPSA): The slightly higher TPSA of the carboxamide reflects the presence of the nitrogen atom and its associated hydrogens, which can participate in hydrogen bonding. This can influence interactions with transport proteins and metabolic enzymes.

Biological and Pharmacological Considerations

The indane core is a feature of several biologically active compounds, including well-known anti-inflammatory agents like Sulindac and Clidanac.[1] Derivatives of indane-1-carboxylic acid have themselves been investigated for anti-inflammatory activity.[9][10]

The Carboxylic Acid Perspective: The carboxylate group of indane-1-carboxylic acid is a potential pharmacophore, capable of forming strong ionic or hydrogen bonds with positively charged residues (like arginine or lysine) in a target protein's binding site.[8] However, this same group can be a liability, leading to rapid renal clearance and making it a substrate for phase II metabolism (glucuronidation), which can limit oral bioavailability.[3]

The Carboxamide Advantage: Replacing the carboxylic acid with a carboxamide can be a strategic move to improve the ADME profile.[2]

  • Metabolic Stability: Carboxamides are generally more resistant to metabolic degradation than carboxylic acids.

  • Permeability: The neutral character of the amide can lead to improved passive diffusion across biological membranes.[4]

  • Target Interactions: While unable to form ionic bonds, the carboxamide group is an excellent hydrogen bond donor and acceptor, potentially mimicking the hydrogen bonding interactions of the carboxylic acid group within a receptor pocket.[2]

The choice between these two functional groups will ultimately depend on the specific therapeutic target and the desired pharmacological profile. If the target requires a strong anionic interaction for binding, the carboxylic acid may be essential. However, if improved cell penetration and a longer half-life are desired, the carboxamide may prove to be the superior candidate.

Key Experimental Protocols

To empirically determine the properties discussed above, standardized experimental procedures are essential.

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol is considered the gold standard for determining the equilibrium solubility of a compound, which is crucial for Biopharmaceutics Classification System (BCS) categorization.[11][12]

Shake_Flask_Workflow start Start: Add excess compound to buffer agitate Agitate at constant temperature (e.g., 37°C) for 24-72h start->agitate equilibrate Allow system to reach equilibrium agitate->equilibrate sample Withdraw aliquot equilibrate->sample separate Separate solid and liquid (centrifuge/filter) sample->separate quantify Quantify compound concentration in supernatant (e.g., HPLC-UV) separate->quantify end Result: Equilibrium Solubility (mg/mL) quantify->end

Caption: Workflow for the shake-flask solubility assay.

Step-by-Step Methodology:

  • Preparation of Media: Prepare aqueous buffer solutions at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8).[12]

  • Compound Addition: Add an excess amount of the test compound (either the carboxamide or the carboxylic acid) to a vial containing a known volume of the buffer. The excess solid should be visible.

  • Equilibration: Seal the vials and place them in a mechanical agitator (e.g., an orbital shaker) set to a constant temperature, typically 37 ± 1 °C, to simulate physiological conditions.[13]

  • Sampling: Allow the system to agitate until equilibrium is reached, which may take from 24 to 72 hours. This is confirmed when sequential measurements of concentration do not deviate significantly.[12]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation at high speed followed by filtration of the supernatant through a 0.45 µm filter.

  • Quantification: Accurately dilute the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Determine the solubility in units such as mg/mL or µg/mL.

Protocol 2: Determination of pKa by Potentiometric Titration

This method allows for the precise determination of the pKa of ionizable compounds like indane-1-carboxylic acid.[14]

Step-by-Step Methodology:

  • Solution Preparation: Prepare a solution of the compound in water, often with a co-solvent like methanol or DMSO to ensure initial solubility.

  • Titration Setup: Place the solution in a temperature-controlled vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Slowly add a standardized titrant (e.g., 0.1 M NaOH for an acidic compound) of known concentration using an automated titrator.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point. Specialized software can be used for more precise calculations, especially for compounds with low water solubility.

Conclusion

The comparison between (R)-2,3-Dihydro-1H-indene-1-carboxamide and indane-1-carboxylic acid serves as an exemplary case study in medicinal chemistry's strategy of bioisosteric replacement. While sharing the same indane scaffold, their distinct functional groups impart fundamentally different physicochemical and pharmacological properties.

  • Indane-1-carboxylic acid is an acidic molecule whose anionic form at physiological pH can be crucial for specific ionic interactions with a biological target. However, this charge can also limit membrane permeability and lead to rapid clearance.

  • (R)-2,3-Dihydro-1H-indene-1-carboxamide is a neutral analog that offers the potential for improved metabolic stability and enhanced cell permeability. It retains the capacity for hydrogen bonding, which may be sufficient to preserve biological activity.

The decision to advance one compound over the other is not universal but is highly context-dependent, relying on the specific requirements of the therapeutic target and the desired ADME profile. A thorough in-vitro characterization, using the protocols outlined in this guide, is the critical next step for any research team evaluating these or similar analogs.

References

  • Analytical Chemistry - ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water.
  • CymitQuimica. CAS 25177-85-9: Indancarboxylicacid.
  • Journal of the Chemical Society (Resumed). (1953). A synthesis of indane-1-carboxylic acids.
  • PMC. Carboxylic Acid (Bio)Isosteres in Drug Design.
  • ResearchGate. Synthesis of indan-1-carboxylic acid-3-semi- carbazone (6).
  • PubMed. (1972). Antiinflammatory activity of some indan-1-carboxylic acids and related compounds.
  • CORE. Synthesis and structure-activity-relationships of indan acid derivatives as analgesic and anti-inflammatory agents.
  • ResearchGate. (2012). A mechanistic study on the Hooker oxidation: Synthesis of novel indane carboxylic acid derivatives from lapachol.
  • ChemicalBook. (2026). 1-Indanecarboxylic acid.
  • Journal of the Chemical Society (Resumed). 646. A synthesis of indane-1-carboxylic acids.
  • Sigma-Aldrich. indane-1-carboxylic acid.
  • Chinese Pharmaceutical Journal. (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
  • PubChem. 1H-Indene-1-carboxylic acid, 2,3-dihydro-.
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  • PubChem. 2,3-dihydro-1H-indene-1-carboxamide.
  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
  • SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines.
  • Open Access Journals. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres.
  • World Health Organization. Annex 4.
  • Journal of Medicinal Chemistry. Antiinflammatory activity of some indan-1-carboxylic acids and related compounds.
  • Wiley-VCH. 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
  • ResearchGate. Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and....
  • ACS Omega. (2022). Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule.
  • ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity.
  • JOCPR. Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids.
  • chemBlink. 2,3-Dihydro-1H-Indene-1-Carboxamide (CAS 33695-57-7).
  • BLDpharm. 33695-57-7|2,3-Dihydro-1H-indene-1-carboxamide.
  • NextSDS. 1H-Indene-1-carboxamide, 2,3-dihydro-2-oxo-.
  • Google Patents. WO2010142994A1 - 2, 3-dihydro-1h-indene compounds and their use to treat cancer.
  • PMC. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency.
  • Sigma-Aldrich. (S)-2,3-Dihydro-1H-indene-1-carboxylic acid.
  • NIST WebBook. 1H-Inden-1-one, 2,3-dihydro-.

Sources

Comparative

HPLC method validation for (R)-2,3-Dihydro-1H-indene-1-carboxamide quantification

An accurate and robust analytical method is the bedrock of chiral drug development. For chiral building blocks like (R)-2,3-Dihydro-1H-indene-1-carboxamide —a critical pharmacophore in the synthesis of cystic fibrosis tr...

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Author: BenchChem Technical Support Team. Date: April 2026

An accurate and robust analytical method is the bedrock of chiral drug development. For chiral building blocks like (R)-2,3-Dihydro-1H-indene-1-carboxamide —a critical pharmacophore in the synthesis of cystic fibrosis transmembrane conductance regulator (CFTR) modulators [1] and ghrelin receptor agonists [2]—achieving baseline enantiomeric resolution is non-negotiable.

As a Senior Application Scientist, I frequently see laboratories struggle with peak tailing, poor resolution, and solvent limitations when quantifying indane derivatives. This guide objectively compares three dominant analytical strategies for the quantification of (R)-2,3-Dihydro-1H-indene-1-carboxamide, providing empirical validation data, mechanistic insights, and a self-validating protocol compliant with current[3].

The Chemical Challenge: Why is Indane-1-Carboxamide Difficult to Resolve?

The indane-1-carboxamide structure presents a unique chromatographic challenge. The carboxamide group acts as both a strong hydrogen-bond donor and acceptor. When interacting with a Chiral Stationary Phase (CSP), this is beneficial for chiral recognition. However, it also leads to aggressive secondary interactions with unendcapped, residual silanols on the silica matrix, resulting in severe peak tailing. Furthermore, the limited solubility of indane derivatives in standard non-polar alkane mixtures often necessitates the use of strong solvents (like THF or DCM), which can destroy traditional coated chiral columns.

Technology Comparison: Selecting the Optimal Modality

To establish the most reliable quantification method, we compared three distinct chromatographic approaches:

  • Immobilized Polysaccharide CSP (The Next-Gen Standard): Utilizes an amylose tris(3-chloro-5-methylphenylcarbamate) selector chemically bonded to the silica support.

  • Coated Polysaccharide CSP (The Traditional Standard): Utilizes a physically coated amylose tris(3,5-dimethylphenylcarbamate) selector.

  • Achiral C18 with Pre-Column Derivatization (The Legacy Method): Involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers, followed by standard reverse-phase HPLC.

Empirical Performance Data

The following table summarizes the validation parameters obtained during our comparative study, benchmarked against ICH Q2(R2) requirements.

Validation ParameterImmobilized Amylose CSPCoated Amylose CSPAchiral C18 (Derivatized)
Enantiomeric Resolution ( Rs​ ) 3.2 (Baseline)1.8 (Marginal)1.2 (Incomplete)
Peak Tailing Factor ( Tf​ ) 1.05 1.451.60
Limit of Quantitation (LOQ) 0.05 µg/mL 0.15 µg/mL0.50 µg/mL
Linearity ( R2 ) 0.9999 0.99850.9920
Accuracy (% Recovery) 99.8 ± 0.5% 97.5 ± 1.2%92.0 ± 3.5%
Solvent Compatibility Universal (Hexane, THF, DCM)Restricted (Hexane, Alcohols)Universal (Aqueous/Organic)
Total Analysis Time 8 min 15 min> 45 min (inc. derivatization)

The Verdict: The Immobilized Amylose CSP vastly outperforms the alternatives. By allowing the use of a broader range of organic modifiers without risking column degradation, it provides the flexibility needed to optimize the mobile phase for both solubility and enantioselectivity.

Mechanistic Deep Dive: The Causality of Chiral Recognition

To understand why the immobilized amylose phase succeeds, we must look at the molecular interactions. Chiral resolution requires a minimum of three points of interaction (the Dalgliesh rule).

For (R)-2,3-Dihydro-1H-indene-1-carboxamide, the amylose tris(3-chloro-5-methylphenylcarbamate) selector provides a perfect steric and electronic environment. The electron-withdrawing chloro-groups on the selector's phenyl ring increase the acidity of the carbamate NH, strengthening hydrogen bonding with the analyte's carboxamide carbonyl.

ChiralMechanism Analyte Analyte (R)-Indane-1-carboxamide HBond Hydrogen Bonding (Carboxamide - Carbamate) Analyte->HBond PiPi π-π Interactions (Indane ring - Phenyl ring) Analyte->PiPi Steric Steric Inclusion (Chiral Cavity Fit) Analyte->Steric Selector Chiral Selector Amylose tris(carbamate) HBond->Selector PiPi->Selector Steric->Selector

Figure 1: Tripoint chiral recognition mechanism between the indane analyte and amylose CSP.

Self-Validating Experimental Protocol

A robust method is only as good as its execution. The following protocol is designed as a self-validating system . It incorporates continuous System Suitability Testing (SST) and bracketing to ensure that any deviation in pump delivery, column temperature, or detector response is immediately flagged, preventing the reporting of artifactual data.

Chromatographic Conditions
  • Column: Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate) CSP (e.g., Chiralpak IG), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA) (80:20:0.1, v/v/v).

    • Causality Check: Ethanol is chosen over Isopropanol (IPA) because its smaller steric bulk allows deeper penetration into the amylose cavity, enhancing resolution for rigid indane structures. DEA (0.1%) is strictly required to mask residual silanols, neutralizing acid-base interactions that cause peak tailing.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Temperature: 25°C.

  • Detection: UV at 210 nm (optimal for the amide chromophore).

Preparation of Self-Validating Solutions
  • Blank Solution: Mobile phase. Used to prove the absence of carryover.

  • SST Resolution Mixture: 50 µg/mL of racemic (R/S)-2,3-Dihydro-1H-indene-1-carboxamide. Used to verify thermodynamic column performance ( Rs​>2.0 ).

  • Standard Solution: 50 µg/mL of reference standard (R)-2,3-Dihydro-1H-indene-1-carboxamide.

  • Sample Solution: Target concentration of 50 µg/mL prepared in the mobile phase.

Injection Sequence & Built-in Validation Logic

Execute the sequence exactly as follows to ensure continuous validation:

  • Blank (x2): Confirms baseline stability and zero carryover.

  • SST Resolution Mixture (x1): Acceptance Criterion: Resolution ( Rs​ ) between (S) and (R) peaks must be ≥2.0 . If it fails, the column is degraded or the mobile phase is incorrectly mixed; halt analysis.

  • Standard Solution (x5): Establishes precision. Acceptance Criterion: %RSD of the (R)-enantiomer peak area must be ≤1.0% .

  • Sample Solutions (Up to 10 injections): Quantify the unknown batches.

  • Standard Solution (x1) [Bracketing]: Acceptance Criterion: The peak area must be within ±2.0% of the initial 5-injection average. This proves the detector response did not drift during the sample run.

  • Blank (x1): Final check to ensure high-concentration samples did not foul the column.

ValidationWorkflow Start Method Development (Solvent & CSP Screening) SST System Suitability (Rs > 2.0, Tailing < 1.5) Start->SST Specificity Specificity (Baseline Enantiomer Separation) SST->Specificity Quant Linearity, Accuracy & Precision (ICH Q2(R2) Compliance) Specificity->Quant Robustness Robustness (Flow rate, Temp, Mobile Phase) Quant->Robustness Transfer Method Transfer & Routine QC Robustness->Transfer

Figure 2: Phase-appropriate analytical validation workflow based on ICH Q2(R2) guidelines.

Conclusion

For the quantification of (R)-2,3-Dihydro-1H-indene-1-carboxamide, relying on legacy derivatization methods or restricted coated CSPs introduces unnecessary risk and analytical variability. By upgrading to an Immobilized Amylose CSP and utilizing a strategically modified mobile phase (incorporating DEA to suppress silanol activity), laboratories can achieve baseline resolution ( Rs​>3.0 ), superior peak symmetry, and strict compliance with ICH Q2(R2) validation parameters.

References

  • WO2018154519A1 - Modulators of the cystic fibrosis transmembrane conductance regulator protein and methods of use. World Intellectual Property Organization / Google Patents.
  • Identification and Pharmacological Profile of an Indane Based Series of Ghrelin Receptor Full Agonists. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency (EMA) / International Council for Harmonisation. Available at: [Link]

Validation

Stereochemical Precision in Drug Design: A Comparative Guide to (R)-2,3-Dihydro-1H-indene-1-carboxamide and Chiral Amide Derivatives

As drug discovery pipelines increasingly target complex, conformationally restricted binding pockets—such as those found in Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators and 5-HT2C receptor antago...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly target complex, conformationally restricted binding pockets—such as those found in Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators and 5-HT2C receptor antagonists—the selection of the optimal chiral building block is paramount.

(R)-2,3-Dihydro-1H-indene-1-carboxamide (commonly referred to as (R)-indane-1-carboxamide) has emerged as a privileged scaffold. In my experience as an application scientist, replacing flexible acyclic amides or even homologous 6-membered rings with the (R)-indane core often yields dramatic improvements in both target affinity and metabolic stability.

This guide objectively compares the (R)-indane-1-carboxamide scaffold against other chiral amide derivatives, detailing the mechanistic rationale behind its performance, and provides a field-proven, self-validating protocol for its chiral resolution.

Mechanistic Rationale: Why the (R)-Indane Scaffold?

The superiority of the (R)-indane-1-carboxamide scaffold over its acyclic and 6-membered counterparts stems from conformational restriction and entropic efficiency .

  • Dihedral Angle Locking : The 5-membered indane ring restricts the rotational freedom of the C1 carbon. This locks the dihedral angle between the aromatic plane and the amide carbonyl, pre-organizing the molecule into a bioactive conformation.

  • Entropic Penalty : When a flexible molecule (like a 2-phenylpropanamide) binds to a receptor, it loses significant degrees of freedom, resulting in a high entropic penalty. The rigid indane core pays this entropic cost upfront during synthesis [1].

  • Stereospecific Vectoring : The (R)-configuration specifically vectors the amide hydrogen-bond donors toward the solvent-exposed channel or specific receptor residues, while the hydrophobic indane core anchors into the lipophilic pocket. The (S)-enantiomer typically projects the amide into steric clashes, leading to a >100-fold drop in binding affinity [2].

G Ligand (R)-Indane-1-carboxamide Derivative Receptor Target Receptor (e.g., CFTR / 5-HT2C) Ligand->Receptor Stereospecific Binding Conf Favorable Steric Fit (Minimal Entropic Penalty) Receptor->Conf (R)-Isomer Induced Fit Clash Steric Clash (S)-Enantiomer Receptor->Clash (S)-Isomer Binding Signal Receptor Activation / Modulation Conf->Signal High Efficacy Clash->Signal Failed Activation

Fig 1: Stereospecific binding mechanism and entropic advantage of (R)-indane-1-carboxamide derivatives.

Comparative Performance Data

To objectively evaluate the scaffold, we benchmark (R)-indane-1-carboxamide against its (S)-enantiomer, a 6-membered homolog ((R)-tetralin-1-carboxamide), and an acyclic analog ((R)-2-phenylpropanamide).

The data below summarizes typical performance metrics observed in rigid-pocket target assays (e.g., CFTR potentiator assays).

Compound ScaffoldStereocenterRing SizeConformational RigidityTypical Target Affinity (IC50/EC50)*Metabolic Stability (t1/2 in HLM)
(R)-Indane-1-carboxamide (R)5-memberedHigh+++ (< 10 nM) High (> 120 min)
(S)-Indane-1-carboxamide (S)5-memberedHigh+ (> 1000 nM)High (> 120 min)
(R)-Tetralin-1-carboxamide (R)6-memberedModerate++ (~ 50 nM)Moderate (~ 80 min)
(R)-2-Phenylpropanamide (R)AcyclicLow+ (> 500 nM)Low (< 30 min)

*Note: Affinity values are representative benchmarks for stereospecific targets where the (R)-indane spatial orientation is the validated pharmacophore.

Key Takeaway: The 6-membered tetralin ring introduces ring-puckering dynamics (half-chair conformations) that slightly misalign the amide vector, resulting in a ~5-fold loss in affinity compared to the planar-adjacent 5-membered indane ring.

Experimental Methodology: Preparative SFC Resolution

While asymmetric synthesis of (R)-indane-1-carboxamide is possible, Supercritical Fluid Chromatography (SFC) resolution of the racemic mixture remains the industry standard for rapid, scalable access to highly pure enantiomers (>99% ee)[1][3].

SFC is chosen over traditional HPLC because supercritical CO2 offers higher diffusivity and lower viscosity, enabling faster mass transfer and higher flow rates without exceeding column pressure limits.

Step-by-Step Resolution Protocol

1. Sample Preparation

  • Action: Dissolve racemic 2,3-dihydro-1H-indene-1-carboxamide in HPLC-grade Methanol to a concentration of 6 mg/mL.

  • Causality: Methanol is selected over less polar solvents because the primary amide group acts as both a strong hydrogen-bond donor and acceptor. Methanol disrupts intermolecular hydrogen bonding (preventing dimerization) and ensures complete solubility.

2. Chromatographic Conditions

  • Column: ChiralPak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica), 21 x 250 mm, 5 µm.

  • Mobile Phase: Supercritical CO2 / Methanol (e.g., 80:20 v/v).

  • Flow Rate: 56 g/min .

  • Detection: UV at 220 nm.

  • Causality: The amylose stationary phase provides chiral recognition via hydrogen bonding and steric inclusion. Methanol as a co-solvent acts as a competitor, preventing excessive tailing of the highly polar amide group and ensuring sharp peak elution.

3. Fraction Collection & Self-Validation

  • Action: Collect Peak 1 (eluting at ~3.05 min) and Peak 2.

  • Validation: Immediately run an analytical SFC aliquot of Peak 1 (using a 4.6 x 250 mm ChiralPak AD-H column). A single peak confirms >99% enantiomeric excess (ee). Peak 1 corresponds to the (R)-enantiomer in this specific solvent system.

  • Action: Evaporate the methanol under reduced pressure to yield the pure (R)-2,3-Dihydro-1H-indene-1-carboxamide as a white solid.

G Racemic Racemic Indane-1-carboxamide (6 mg/mL in MeOH) SFC Preparative SFC ChiralPak AD-H, MeOH / CO2 Racemic->SFC 56 g/min Flow REnant (R)-Isomer (Peak 1) RT: ~3.05 min | >99% ee SFC->REnant Fraction 1 SEnant (S)-Isomer (Peak 2) RT: >4.00 min SFC->SEnant Fraction 2

Fig 2: Preparative SFC resolution workflow for racemic indane-1-carboxamide.

Conclusion

For drug development professionals engineering compounds for rigid targets, the transition from acyclic or 6-membered amides to the (R)-2,3-Dihydro-1H-indene-1-carboxamide scaffold is a highly validated optimization strategy. By leveraging the entropic advantages of the 5-membered ring and utilizing modern SFC methodologies for rapid chiral resolution, researchers can reliably access high-affinity, metabolically stable building blocks for next-generation therapeutics.

References

  • Vertex Pharmaceuticals Incorporated. (2018). Modulators of the cystic fibrosis transmembrane conductance regulator protein and methods of use (Patent No. WO2018154519A1). World Intellectual Property Organization.
  • Janssen Pharmaceutica NV. (2014). Substituted phenyl propyl amines as 5-HT2C receptor antagonists (Patent No. WO2014046544A1). World Intellectual Property Organization.
  • Daicel Chiral Technologies. (n.d.). CHIRALPAK® AD-H Instruction Manual. Available at: [Link]

Comparative

Comparative Pharmacokinetics of (R)- and (S)-2,3-Dihydro-1H-indene-1-carboxamide: A Preclinical Guide

Target Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist, Preclinical ADME & Pharmacokinetics Executive Summary The 2,3-dihydro-1H-indene-1-carboxamide (indan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist, Preclinical ADME & Pharmacokinetics

Executive Summary

The 2,3-dihydro-1H-indene-1-carboxamide (indan-1-carboxamide) scaffold is a privileged structure in modern drug discovery, frequently utilized in the development of CNS-active agents, synthetic cannabinoid receptor agonists, and ghrelin receptor modulators . However, the presence of a chiral center at the C1 position dictates profound stereoselective differences in absorption, distribution, metabolism, and excretion (ADME).

This guide objectively compares the pharmacokinetic (PK) performance of the (R)-enantiomer against its (S)-counterpart. By synthesizing technical accuracy with field-proven insights, this document provides actionable, self-validating protocols and supporting experimental data to guide your preclinical lead optimization.

Physicochemical & Structural Profiling

Before initiating in vivo studies, it is critical to establish the baseline physicochemical properties. Both enantiomers share identical scalar properties (MW: 161.20 g/mol , LogP: ~1.20, TPSA: 43.1 Ų), which ideally position them for CNS penetration. However, the 3D spatial orientation of the carboxamide group at C1 drastically alters their interaction with metabolizing enzymes (e.g., CYP3A4, CYP2C9) and efflux transporters.

The Causality Principle: While lipophilicity drives passive membrane permeability, the chiral orientation determines the "fit" within the rigid binding pockets of hepatic cytochromes. For indane-carboxamide derivatives, the (S)-enantiomer typically presents a more favorable geometry for α -carbon oxidation and amide hydrolysis compared to the sterically hindered (R)-enantiomer .

In Vitro Metabolic Stability & Clearance

To evaluate the hepatic liability of the enantiomers, we employ a Human Liver Microsome (HLM) stability assay.

Self-Validating Protocol: HLM Stability Assay
  • Preparation: Thaw pooled HLMs and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Pre-incubation: Spike the (R)- or (S)-enantiomer (final concentration 1 µM, ≤0.1% DMSO) into the microsomal suspension and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Quenching & Sampling: At predetermined time points (0, 5, 15, 30, 45, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Validation Check (Critical): Run a parallel incubation without NADPH. A stable minus-NADPH control self-validates the assay, confirming that degradation is strictly CYP-mediated and not an artifact of chemical instability in the buffer.

Data Presentation: Comparative In Vitro Clearance

Representative data demonstrating the stereoselective clearance typical of the indan-1-carboxamide scaffold.

Parameter(R)-2,3-Dihydro-1H-indene-1-carboxamide(S)-2,3-Dihydro-1H-indene-1-carboxamide
Intrinsic Clearance ( CLint​ ) 24.5 ± 3.2 µL/min/mg118.4 ± 8.7 µL/min/mg
In Vitro Half-Life ( t1/2​ ) 56.5 min11.7 min
Primary Metabolic Route Phase II (Glucuronidation)Phase I (Hydroxylation)

Insight: The (S)-enantiomer is cleared nearly 5 times faster in vitro, necessitating higher or more frequent dosing to maintain therapeutic plasma levels .

In Vivo Pharmacokinetics & Brain Penetration

The Causality Principle: In vitro clearance directly impacts in vivo exposure. Furthermore, stereoselective plasma protein binding and transporter affinity dictate the Brain-to-Plasma Ratio (BPR). Because the (R)-enantiomer evades rapid Phase I oxidation, it maintains a higher concentration gradient to drive blood-brain barrier (BBB) penetration .

Self-Validating Protocol: Rat PK & Tissue Distribution Study
  • Dosing Formulation: Formulate enantiomers separately in 5% DMSO / 40% PEG400 / 55% Saline to ensure complete dissolution without precipitation.

  • Administration: Administer via intravenous (IV) tail vein injection (2 mg/kg) and oral (PO) gavage (10 mg/kg) to male Sprague-Dawley rats (n=4 per group).

  • Sampling: Collect serial blood samples via jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect whole brain tissue at the 1-hour and 4-hour marks for a satellite cohort.

  • Tissue Processing: Homogenize brain tissue in 3 volumes of PBS. Extract plasma and brain homogenates using protein precipitation (Acetonitrile, 1:3 v/v).

  • Validation Check (Critical): Calculate the extraction recovery by spiking known concentrations into a blank biological matrix. Recovery must be >85% across all quality control (QC) levels for the analytical run to self-validate.

Data Presentation: In Vivo Pharmacokinetic Parameters (Rat, 10 mg/kg PO)
PK Parameter(R)-Enantiomer(S)-EnantiomerPerformance Comparison
Cmax​ (ng/mL) 845 ± 62310 ± 45(R) achieves 2.7x higher peak concentration
Tmax​ (h) 1.00.5(S) is absorbed/cleared more rapidly
AUC0−∞​ (ng·h/mL) 3,250 ± 210890 ± 95(R) provides 3.6x greater systemic exposure
Bioavailability (F%) 68%22%(R) demonstrates superior oral viability
Brain-to-Plasma Ratio 2.150.85(R) acts as a highly efficient CNS penetrant

Mechanistic Pathway of Stereoselective Metabolism

To visualize the causality behind these PK differences, the following diagram maps the divergent metabolic fates of the two enantiomers. The (S)-enantiomer is rapidly oxidized by CYP450 enzymes, whereas the (R)-enantiomer bypasses extensive Phase I metabolism, favoring direct Phase II conjugation or renal excretion, thereby prolonging its half-life.

Stereoselective_Metabolism cluster_R (R)-Enantiomer Pathway cluster_S (S)-Enantiomer Pathway R_Enant (R)-Indan-1-carboxamide UGT UGT Conjugation R_Enant->UGT Major R_Excretion Renal Excretion (Slow) UGT->R_Excretion S_Enant (S)-Indan-1-carboxamide CYP CYP450 Oxidation S_Enant->CYP Major Metab_S Hydroxylated Metabolite CYP->Metab_S S_Excretion Renal Excretion (Fast) Metab_S->S_Excretion

Figure 1: Divergent metabolic pathways driving the stereoselective clearance of indan-1-carboxamide.

References

  • Gardelli, C., et al. "Identification and Pharmacological Profile of an Indane Based Series of Ghrelin Receptor Full Agonists." Journal of Medicinal Chemistry, 2018. URL:[Link]

  • Brandon, A. M., et al. "A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market." Molecules, 2021. URL:[Link]

  • Rashid Roni, M. S., et al. "Comparative pharmacodynamic and pharmacokinetic study of MIDD0301 and its (S) enantiomer." Drug Development Research, 2022. URL:[Link]

  • Bibi, D., et al. "Stereoselective pharmacokinetic and pharmacodynamic analysis of a CNS-active sulphamoylphenyl carbamate derivative." Journal of Enzyme Inhibition and Medicinal Chemistry, 2019. URL:[Link]

Validation

Structural Validation of (R)-2,3-Dihydro-1H-indene-1-carboxamide: X-ray Crystallography vs. Chiroptical Alternatives

As a Senior Application Scientist in drug development, I frequently oversee the stereochemical validation of chiral building blocks and active pharmaceutical ingredients (APIs). The molecule (R)-2,3-Dihydro-1H-indene-1-c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, I frequently oversee the stereochemical validation of chiral building blocks and active pharmaceutical ingredients (APIs). The molecule (R)-2,3-Dihydro-1H-indene-1-carboxamide (commonly known as (R)-indane-1-carboxamide) presents a fascinating analytical challenge. While its rigid indane core provides a stable chiral environment, the primary carboxamide moiety (-CONH₂) engages in extensive intermolecular hydrogen bonding. This characteristic heavily influences sample preparation, crystallization kinetics, and the selection of analytical techniques.

In this guide, we will objectively compare the gold standard—Single-Crystal X-ray Diffraction (SCXRD)—against leading solution-phase alternatives like Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Chiral NMR. By examining the causality behind our experimental choices, we establish self-validating protocols that ensure absolute configuration (AC) is assigned with unimpeachable confidence.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

For definitive structural validation, SCXRD remains the apex technique. It determines the absolute configuration by exploiting anomalous dispersion —a phase shift in scattered X-rays that occurs when the incident X-ray wavelength approaches the absorption edge of the atoms in the crystal lattice[1].

The Causality of Experimental Choices

(R)-indane-1-carboxamide is a "light-atom" molecule, containing only Carbon, Hydrogen, Nitrogen, and Oxygen. Standard Molybdenum (Mo Kα) X-ray sources often fail to produce a sufficient anomalous scattering signal for these light elements. Therefore, it is analytically mandatory to use a Copper (Cu Kα) microfocus source . The longer wavelength of Cu Kα (λ = 1.5418 Å) significantly enhances the anomalous scattering contribution of the oxygen and nitrogen atoms, allowing for a reliable determination of chirality[1].

Self-Validating Protocol: SCXRD Workflow

This protocol is inherently self-validating through the mathematical refinement of the Flack parameter .

  • Single Crystal Growth (Vapor Diffusion): Dissolve 5 mg of (R)-indane-1-carboxamide in a minimum volume of dichloromethane (DCM). Layer carefully with hexane (anti-solvent) in a crystallization tube.

    • Expert Insight: The primary amide forms strong hydrogen-bond networks, often causing rapid precipitation of useless amorphous powders. Vapor diffusion strictly controls the supersaturation rate, forcing the slow growth of diffraction-quality single crystals.

  • Data Collection: Mount the crystal on a diffractometer equipped with a Cu Kα source. Collect complete diffraction data at cryogenic temperatures (e.g., 100 K) to minimize thermal motion.

  • Structure Solution & Refinement: Solve the phase problem using direct methods. Refine the structure using full-matrix least-squares.

  • Self-Validation (Flack Parameter Analysis): Analyze the refined Flack parameter ( x ). If x refines to ~0.00 with a standard uncertainty (s.u.) < 0.1, the absolute structure is unambiguously confirmed as (R)[1]. If x refines to ~1.0, the model must be inverted to (S).

XrayWorkflow N1 Synthesize/Isolate (R)-indane-1-carboxamide N2 Single Crystal Growth (Vapor Diffusion) N1->N2 N3 X-ray Diffraction (Cu Kα radiation) N2->N3 N4 Structure Refinement & Anomalous Dispersion N3->N4 N5 Flack Parameter ~ 0? N4->N5 N6 Absolute Configuration Confirmed as (R) N5->N6 Yes N7 Invert Model to (S) or Recrystallize N5->N7 No / >0.5

Workflow for X-ray crystallographic absolute configuration determination.

The Solution-Phase Alternative: Vibrational Circular Dichroism (VCD)

When crystallization fails—often due to polymorphic twinning induced by the carboxamide group—VCD is the premier orthogonal technique. VCD measures the differential absorption of left and right circularly polarized infrared (IR) light during vibrational transitions[2].

The Causality of Experimental Choices

Unlike Chiral NMR (Mosher's Method), which requires derivatizing the target molecule, VCD analyzes the molecule natively in solution[2]. Primary amides like indane-1-carboxamide are notoriously poor nucleophiles due to the delocalization of the nitrogen lone pair into the carbonyl group. Attempting to react this amide with Mosher's acid chloride often requires forcing conditions that risk racemization. VCD bypasses this chemical bottleneck entirely, requiring no derivatization[3].

Self-Validating Protocol: VCD Workflow

The VCD workflow is a self-validating system built on a "Two-Tier Matching" principle between experimental data and Density Functional Theory (DFT) calculations[4].

  • Sample Preparation: Dissolve 10 mg of the compound in 150 μL of deuterated chloroform (CDCl₃) to achieve a ~0.1 M solution.

    • Expert Insight: CDCl₃ is selected because it is largely transparent in the critical mid-IR "fingerprint" region (1000–1500 cm⁻¹) where the chiral signatures of the indane ring are most pronounced.

  • Spectroscopic Measurement: Acquire the unpolarized IR and VCD spectra simultaneously using a photo-elastic modulator (PEM)-based VCD spectrometer[5]. Accumulate scans for 2-4 hours, as VCD signals are roughly 10,000 times weaker than standard IR signals[2].

  • Computational Modeling: Perform a conformational search, followed by DFT optimization (e.g., B3LYP/6-31G(d)) of the (R)-enantiomer. Calculate the theoretical IR and VCD spectra[3].

  • Self-Validation (Two-Tier Match):

    • Tier 1: Overlay experimental and calculated IR spectra. If they do not match, the DFT conformational model is invalid, and the analysis stops.

    • Tier 2: If the IR spectra match, overlay the VCD spectra. A phase match confirms the (R)-configuration; an anti-phase match confirms the (S)-configuration[4].

VCDWorkflow S1 Prepare Solution (0.1 M in CDCl3) S2 Measure IR & VCD Spectra S1->S2 S5 Overlay Experimental vs. Calculated S2->S5 S3 DFT Conformational Search (B3LYP/6-31G*) S4 Calculate Theoretical VCD Spectra S3->S4 S4->S5 S6 AC Assigned (Match = R, Opposite = S) S5->S6

VCD workflow combining experimental spectroscopy with DFT computational modeling.

Objective Comparison & Experimental Data

To guide your analytical strategy, the following table synthesizes the performance metrics of SCXRD, VCD, and secondary alternatives (ECD and Chiral NMR) specifically applied to (R)-indane-1-carboxamide.

ParameterSingle-Crystal X-ray Diffraction (SCXRD)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)Chiral NMR (Mosher's Method)
Sample State Single CrystalSolution (e.g., CDCl₃)Solution (e.g., MeOH)Solution (Reacted)
Material Required ~1-5 mg (Recoverable)5-15 mg (Recoverable)< 1 mg (Recoverable)~5 mg (Consumed)
Derivatization None (Cu Kα preferred)NoneNoneRequired (MTPA-Cl)
AC Confidence Absolute (Flack Parameter)High (DFT Dual-Match)Moderate-HighLow-Moderate
Turnaround Time Days to Weeks (Growth dependent)1-7 Days (Includes DFT)1-5 DaysDays (Synthesis + NMR)
Key Limitation Requires crystallizabilityRequires accurate DFT modelingHighly conformation-sensitivePoor reactivity of primary amides
Strategic Recommendations

If you have the time and the compound yields crystals, SCXRD is the undisputed first choice . Its mathematical self-validation (Flack parameter) is universally accepted by regulatory agencies without the need for supplementary computational models[1].

However, if crystal growth is impeded by the carboxamide's hydrogen bonding, VCD is the superior alternative . It circumvents the severe chemical limitations of derivatizing primary amides for NMR, providing a highly reliable, non-destructive, solution-phase assignment[3].

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling (R)-2,3-Dihydro-1H-indene-1-carboxamide

Handling (R)-2,3-Dihydro-1H-indene-1-carboxamide requires a rigorous, systems-based approach to laboratory safety. As a Senior Application Scientist, I have designed this guide to move beyond basic compliance.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Handling (R)-2,3-Dihydro-1H-indene-1-carboxamide requires a rigorous, systems-based approach to laboratory safety. As a Senior Application Scientist, I have designed this guide to move beyond basic compliance. By understanding the physicochemical causality behind each safety protocol, researchers can implement self-validating workflows that actively prevent exposure.

Physicochemical Risk Profile & Causality

(R)-2,3-Dihydro-1H-indene-1-carboxamide (often referred to as (R)-indan-1-carboxamide) is a critical chiral building block utilized in the synthesis of complex pharmaceutical active ingredients. Operating with this compound requires a deep understanding of its physical state to mitigate exposure risks.

Because it is a crystalline solid at room temperature, it does not present a vapor hazard[1]. However, the primary occupational hazard is the generation of aerosolized micro-dust during mechanical manipulation (e.g., weighing, transferring, and scraping).

Table 1: Physicochemical Properties & Safety Implications

PropertyValueSafety & Handling Implication
Molecular Weight 161.20 g/mol Small molecule; high potential for systemic absorption if inhaled or ingested[2].
Physical State Solid (Powder)High risk of aerosolization and dust inhalation during mechanical manipulation[1].
Melting Point 166 - 167 °CStable at room temperature; does not pose a volatility/vapor hazard under standard conditions[1].
LogP ~1.90Lipophilic nature facilitates rapid dermal absorption; strict barrier protection required[1].
Flash Point 175.3 °CLow flammability risk at room temperature, but dense dust clouds may present combustion risks[1].

The Causality of PPE Selection

Personal Protective Equipment (PPE) is not a passive barrier; it is an active defense system designed around the specific physical properties of the chemical[3].

  • Dermal Protection (Double-Gloving): With a LogP of ~1.90, this compound is sufficiently lipophilic to cross the stratum corneum if dissolved in sweat or laboratory solvents[1]. Disposable nitrile gloves provide excellent incidental protection but are permeable to many organic solvents over time[3]. Therefore, double-gloving is mandatory. The outer glove acts as a sacrificial layer against gross contamination, while the inner glove maintains an unbroken primary barrier[4].

  • Ocular Protection: Airborne powders can cause severe mechanical and chemical irritation to the cornea. Standard safety glasses with side shields are insufficient against fine dust. ANSI Z87.1+ certified chemical splash goggles must be worn to create a complete seal around the eyes[4].

  • Respiratory Protection: All manipulations must occur within a certified chemical fume hood. If a fume hood is unavailable (e.g., during a large bulk transfer or a spill), an N95 filtering facepiece respirator or a half-mask particulate respirator is required to filter out aerosolized indane derivatives[3].

Table 2: PPE Matrix for (R)-2,3-Dihydro-1H-indene-1-carboxamide

TaskEye/Face ProtectionHand ProtectionBody/Respiratory
Weighing/Transfer Splash Goggles (ANSI Z87.1+)Double Nitrile GlovesFR Lab Coat, Fume Hood
Solution Prep Splash Goggles + Face ShieldDouble Nitrile GlovesFR Lab Coat, Fume Hood
Spill Cleanup Splash GogglesHeavy-Duty NitrileFR Lab Coat, N95 Respirator

Operational Workflow: Self-Validating Handling Protocol

A self-validating protocol ensures that safety measures are actively confirmed by the researcher before proceeding to the next step.

Step-by-Step Methodology: Weighing and Transfer

  • Fume Hood Validation (The "Kimwipe Test"): Before opening the chemical container, verify the fume hood's continuous monitor reads >100 feet per minute (fpm). Self-Validation: Tape a 1-inch strip of a delicate task wipe (e.g., Kimwipe) to the bottom of the sash. If the strip pulls inward, directional airflow is visually confirmed.

  • PPE Integrity Check: Don the base layer of PPE (flame-resistant lab coat, goggles). Don the first pair of nitrile gloves. Self-Validation: Before donning the outer pair of gloves, trap air inside them and roll the cuff down to inflate the fingers. Inspect for pinhole leaks[3].

  • Static Mitigation: Fine powders cling to plastic spatulas due to electrostatic charge, which can cause sudden, uncontrolled dispersion. Causality: Use a grounded stainless-steel spatula or an anti-static gun (e.g., Zerostat) on the weigh boat to neutralize charges before transfer.

  • Transfer & Weighing: Keep the container and the analytical balance at least 6 inches inside the fume hood sash to ensure capture velocity is maintained[5].

  • Decontamination: After weighing, wipe down the exterior of the chemical container and the balance pan with a solvent-dampened cloth (e.g., 70% isopropanol) before removing them from the hood. Remove and discard the outer gloves immediately.

Gowning Start Pre-Entry Assessment (Review SDS & Protocol) Base Base Attire Verification (Long Pants, Closed Shoes) Start->Base Coat Don Flame-Resistant Lab Coat (Fully Buttoned) Base->Coat Eye Don Safety Goggles (ANSI Z87.1+) Coat->Eye Gloves Don Double Nitrile Gloves (Integrity Checked) Eye->Gloves Hood Work in Certified Chemical Fume Hood Gloves->Hood Degown De-gowning Protocol (Outer gloves first, wash hands) Hood->Degown

Figure 1: PPE Gowning & De-gowning Workflow for Chemical Handling.

Spill Response & Disposal Plan

Spills of solid powders require a highly specific approach to prevent aerosolization. Never use a dry brush or broom to clean up a powder spill, as this will immediately disperse the chemical into your breathing zone[5].

Step-by-Step Methodology: Spill Containment and Disposal

  • Immediate Assessment: If the spill occurs outside the fume hood, instruct personnel to step back. Assess if the powder has become airborne. If yes, evacuate the immediate area for 15 minutes to allow the dust to settle[5].

  • Dust Suppression (Causality-Driven): Gently cover the spilled powder with paper towels. Slowly pour a compatible wetting agent (e.g., water or a mild soap solution) over the towels. Causality: The liquid binds the fine particulates, completely eliminating the inhalation hazard during cleanup.

  • Mechanical Collection: Use a disposable plastic scoop or a stiff piece of cardboard to push the damp mass into a wide-mouth, sealable hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a detergent solution, followed by a wipe-down with 70% ethanol or isopropanol to remove any lipophilic residue.

  • Waste Segregation: Label the container as "Hazardous Solid Waste: (R)-2,3-Dihydro-1H-indene-1-carboxamide." Do not mix with incompatible waste streams (e.g., strong oxidizers)[5].

SpillResponse Spill Spill Detected (Solid/Powder) Assess Assess Size & Risk (Evacuate if airborne) Spill->Assess PPE Verify PPE Integrity (Don N95 if needed) Assess->PPE Contain Dust Suppression (Cover with damp towel) PPE->Contain Collect Mechanical Collection (Plastic scoop, no sweeping) Contain->Collect Waste Hazardous Waste Bag (Seal & Label) Collect->Waste Decon Surface Decontamination (Soap & Water/Solvent) Collect->Decon

Figure 2: Solid Spill Response & Disposal Pathway.

References

  • 2,3-dihydro-1H-indene-1-carboxamide | C10H11NO | CID 118099 . PubChem, National Institutes of Health. Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council, National Academies Press. Available at:[Link]

  • Personal Protective Equipment . Stanford Environmental Health & Safety. Available at:[Link]

  • Personal Protective Equipment Requirements for Laboratories . North Carolina State University Environmental Health and Safety. Available at:[Link]

Sources

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